Alp-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H13N5O4S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[[4-hydroxy-3-[(E)-(5-oxo-2-sulfanylideneimidazolidin-1-yl)iminomethyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H13N5O4S/c23-14-6-5-13(21-20-12-3-1-10(2-4-12)16(25)26)7-11(14)8-19-22-15(24)9-18-17(22)27/h1-8,23H,9H2,(H,18,27)(H,25,26)/b19-8+,21-20? |
InChI Key |
QIIQALLYIKETKC-ZSMYITJMSA-N |
Isomeric SMILES |
C1C(=O)N(C(=S)N1)/N=C/C2=C(C=CC(=C2)N=NC3=CC=C(C=C3)C(=O)O)O |
Canonical SMILES |
C1C(=O)N(C(=S)N1)N=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Alkaline Phosphatase Inhibitors: A Focus on Levamisole
Disclaimer: Initial searches for a specific molecule designated "Alp-IN-1" did not yield any publicly available scientific literature or data. It is possible that this is a novel, proprietary, or internal compound name. Therefore, this technical guide will focus on a well-characterized, canonical inhibitor of Alkaline Phosphatase (ALP), Levamisole , to provide a representative and in-depth overview of the core principles of ALP inhibition for researchers, scientists, and drug development professionals.
Introduction to Alkaline Phosphatase (ALP) and its Inhibition
Alkaline phosphatases are a group of ubiquitous ectonucleotidases that catalyze the hydrolysis of phosphate monoesters at a basic pH optimum.[] These enzymes are crucial for a variety of physiological processes. In humans, four main isozymes are expressed: tissue-nonspecific ALP (TNAP), which is found in liver, bone, and kidney, and the tissue-specific intestinal (IAP), placental (PLAP), and germ cell (GCAP) ALPs.[] Dysregulation of ALP activity is implicated in numerous pathologies, including bone disorders, inflammatory conditions, and cancer, making ALP a significant therapeutic target.[][2]
The development of specific ALP inhibitors is a key strategy for studying the physiological roles of its different isozymes and for the potential treatment of associated diseases. Levamisole is a classic example of a potent and selective inhibitor of TNAP.[3]
Levamisole: A Prototypical ALP Inhibitor
Levamisole is a synthetic imidazothiazole derivative that has been extensively used as an anthelmintic agent and, in research, as a stereospecific inhibitor of alkaline phosphatase.[4][5] It exhibits high selectivity for the tissue-nonspecific (liver/bone/kidney) isoenzymes over the intestinal and placental forms.[3][6]
Mechanism of Action of Levamisole
Levamisole acts as a reversible and uncompetitive inhibitor of alkaline phosphatase.[5][7][8] This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex.
The catalytic cycle of alkaline phosphatase involves the formation of a covalent phosphoenzyme intermediate. Levamisole is proposed to bind to this intermediate, stabilizing it and preventing the subsequent hydrolysis and release of inorganic phosphate, thus halting the catalytic cycle.[5][9]
Mechanism of Uncompetitive Inhibition of ALP by Levamisole.
Quantitative Data from Preclinical Studies
The inhibitory potency of Levamisole has been quantified in various preclinical models. The following tables summarize key findings.
| Parameter | Enzyme Source | Value | Reference |
| Ki | Bovine Milk Fat Globule Membranes | 45 ± 6 µM | [8] |
| IC₅₀ | Bovine Milk Fat Globule Membranes | 49 ± 23 µM | [8] |
Table 1: In Vitro Inhibitory Constants of Levamisole.
| Animal Model | Dosage | Route of Administration | % Inhibition of Serum ALP | Reference |
| Mouse | 40 mg/kg/day for 7 days | Injection | 18.4% | [4] |
| Mouse | 80 mg/kg/day for 7 days | Injection | 61.3% | [4] |
| Rat Aorta | 1 mM (in vitro) | Incubation | 80% | [10] |
Table 2: In Vivo and Ex Vivo Efficacy of Levamisole.
Experimental Protocols
General Protocol for ALP Activity Assay with Levamisole Inhibition
This protocol describes a typical colorimetric assay to determine the inhibitory effect of Levamisole on ALP activity.
-
Reagent Preparation:
-
Prepare an ALP buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).
-
Prepare a substrate solution (e.g., p-Nitrophenyl Phosphate (pNPP) in ALP buffer).
-
Prepare a stock solution of Levamisole in a suitable solvent (e.g., water or DMSO) and create serial dilutions to test a range of concentrations (e.g., 0 to 5 mM).[11]
-
-
Assay Procedure:
-
Pipette the ALP enzyme solution into microplate wells.
-
Add the different concentrations of Levamisole to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance of the product (p-Nitrophenol) at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALP inhibition for each Levamisole concentration relative to the uninhibited control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
References
- 2. What are Alkaline phosphatase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Biological Activity of Alp-IN-1 on Alkaline Phosphatase Isozymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of Alp-IN-1, a novel inhibitor of alkaline phosphatase (ALP), with a specific focus on its effects on different ALP isozymes. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows to support further research and development in this area.
Introduction to Alkaline Phosphatase Isozymes
Alkaline phosphatases (ALPs) are a group of zinc- and magnesium-dependent enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH.[1] In humans, four distinct ALP isozymes have been identified, each with tissue-specific expression patterns and unique physiological roles:[2][3]
-
Intestinal Alkaline Phosphatase (IAP or ALPI): Primarily expressed in the small intestine, IAP plays a crucial role in gut homeostasis, including the detoxification of lipopolysaccharide (LPS), regulation of gut microbiota, and absorption of fatty acids.[4][5]
-
Placental Alkaline Phosphatase (PLAP or ALPP): Found in high concentrations in the placenta during pregnancy, its exact physiological role is not fully understood, but it is often used as a biomarker in certain cancers.[2]
-
Tissue-Nonspecific Alkaline Phosphatase (TNAP or ALPL): Ubiquitously expressed, with high levels in the liver, bone, and kidney, TNAP is essential for bone mineralization and the metabolism of vitamin B6.[6]
-
Germ Cell Alkaline Phosphatase (GCAP or ALPG): Expressed in germinal tissues, its function is not well-defined but is associated with germ cell development and certain malignancies.[2]
Given their diverse roles, the selective inhibition of specific ALP isozymes presents a promising therapeutic strategy for various diseases, including inflammatory bowel disease and certain cancers.
This compound: A Potent Inhibitor of Intestinal Alkaline Phosphatase
This compound, also identified as compound 7e in the primary literature, is a recently synthesized azo-thiohydantoin derivative that has demonstrated significant inhibitory activity against alkaline phosphatase.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified against intestinal alkaline phosphatase (IAP). The available data, as determined by in vitro enzymatic assays, is presented in the table below. For comparison, the activity of L-Phenylalanine, a known standard inhibitor of IAP, is also included.
| Inhibitor | Target Isozyme | IC50 (µM) |
| This compound (Compound 7e) | Intestinal Alkaline Phosphatase (IAP) | 0.308 ± 0.065 |
| L-Phenylalanine | Intestinal Alkaline Phosphatase (IAP) | 80.2 ± 1.1 |
Data on the inhibitory activity of this compound against other ALP isozymes (PLAP, TNAP, GCAP) are not available in the currently reviewed scientific literature.
Experimental Protocols
The following section details the methodology for the in vitro assessment of alkaline phosphatase inhibition, as described in the characterization of this compound.
Alkaline Phosphatase Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of intestinal alkaline phosphatase (IAP) by quantifying the hydrolysis of p-nitrophenyl phosphate (pNPP) to the colored product p-nitrophenol.
Materials:
-
Tris-HCl buffer (50 mM, pH 9.5)
-
Magnesium chloride (MgCl2, 5 mM)
-
Zinc chloride (ZnCl2, 0.1 mM)
-
Intestinal Alkaline Phosphatase (IAP) solution (0.025 U/mL)
-
p-Nitrophenyl phosphate (pNPP) solution (0.5 mM)
-
Test compound (this compound) solution (10 µL)
-
96-well microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Prepare the reaction mixture by combining 50 mM Tris-HCl buffer (pH 9.5), 5 mM MgCl2, and 0.1 mM ZnCl2.
-
To each well of a 96-well microplate, add the reaction mixture.
-
Add 10 µL of the test compound (this compound) solution to the appropriate wells.
-
Pre-incubate the mixture with 5 µL of the IAP solution (0.025 U/mL) for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution (0.5 mM).
-
Immediately measure the absorbance of the resulting p-nitrophenol at a specific wavelength using a spectrophotometer.
-
Calculate the percentage of inhibition of ALP activity.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathway involving IAP and the experimental workflow for the inhibition assay.
Caption: Signaling pathway of IAP in LPS detoxification and its inhibition by this compound.
Caption: Workflow for the in vitro alkaline phosphatase inhibition assay.
Conclusion
This compound has been identified as a potent inhibitor of intestinal alkaline phosphatase, demonstrating significantly higher efficacy than the standard inhibitor L-Phenylalanine. The primary mechanism of IAP's protective role in the gut involves the dephosphorylation of bacterial LPS, thereby preventing the activation of the pro-inflammatory TLR4/NF-κB signaling pathway. By inhibiting IAP, this compound can modulate this critical homeostatic function.
Further research is warranted to elucidate the selectivity profile of this compound across the full spectrum of ALP isozymes. Such studies will be crucial in determining its potential therapeutic applications and off-target effects. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for future investigations into this compound and other novel ALP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue-Nonspecific Alkaline Phosphatase in Central Nervous System Health and Disease: A Focus on Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of newly synthesized azo-thiohydantoins as the potential alkaline phosphatase inhibitors via advanced biochemical characterization and molecular modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
Alp-IN-1 (Compound 7e): A Technical Guide to its Discovery, Synthesis, and In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alp-IN-1, also identified as compound 7e in the primary literature, has emerged as a potent inhibitor of intestinal alkaline phosphatase (IAP). This technical guide provides a comprehensive overview of its discovery, a detailed protocol for its chemical synthesis, and the methodology for evaluating its inhibitory activity. The quantitative data presented herein is derived from the seminal study by Attaullah et al. (2024), published in BMC Chemistry.
Alkaline phosphatases (ALPs) are a group of enzymes that play crucial roles in various physiological processes, and their dysregulation has been implicated in several diseases. The development of specific ALP inhibitors is therefore of significant interest for therapeutic and research applications. This compound belongs to a novel class of azo-thiohydantoin derivatives identified through systematic screening and optimization.
Discovery of this compound (Compound 7e)
This compound was discovered during a research campaign focused on the synthesis and biological evaluation of a series of azo-thiohydantoin derivatives as potential alkaline phosphatase inhibitors. The study aimed to explore the inhibitory potential of this chemical scaffold against intestinal alkaline phosphatase (IAP). Among the synthesized compounds, derivative 7e demonstrated the most significant inhibitory activity, surpassing that of the standard inhibitor, L-Phenylalanine.[1][2]
Chemical Synthesis of this compound (Compound 7e)
The synthesis of this compound is a multi-step process involving the formation of a diazonium salt, followed by a coupling reaction to form an azo compound, which is then cyclized to the final thiohydantoin derivative.
Experimental Protocol: Synthesis of 5-(4-bromobenzylidene)-2-((4-methoxyphenyl)azo)thiazol-4(5H)-one (this compound / Compound 7e)
Step 1: Diazotization of 4-methoxyaniline
-
Dissolve 4-methoxyaniline in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise to the cooled mixture while maintaining the temperature between 0-5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
Step 2: Coupling Reaction
-
In a separate vessel, dissolve 2-thiohydantoin in an appropriate solvent.
-
Slowly add the previously prepared diazonium salt solution to the 2-thiohydantoin solution, maintaining a low temperature.
-
Allow the reaction to proceed, resulting in the formation of the azo-thiohydantoin intermediate.
Step 3: Knoevenagel Condensation
-
To the solution containing the azo-thiohydantoin intermediate, add 4-bromobenzaldehyde.
-
Add a catalytic amount of a suitable base (e.g., piperidine or sodium acetate) to promote the condensation reaction.
-
Reflux the reaction mixture for the appropriate time to ensure the completion of the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the final compound, this compound (7e).
Characterization: The structure of the synthesized compound 7e was confirmed using various spectroscopic techniques, including FTIR, ¹H-NMR, ¹³C-NMR, and HRMS analysis.[1][2]
Biological Activity and Quantitative Data
This compound (Compound 7e) was evaluated for its inhibitory activity against intestinal alkaline phosphatase (IAP). The inhibitory potential is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) |
| This compound (7e) | Intestinal Alkaline Phosphatase (IAP) | 0.308 ± 0.065 | L-Phenylalanine | 80.2 ± 1.1 |
Table 1: In vitro inhibitory activity of this compound (Compound 7e) against intestinal alkaline phosphatase.[1][2]
Experimental Protocol: Alkaline Phosphatase Inhibition Assay
The inhibitory activity of this compound was determined using a spectrophotometric method with p-nitrophenyl phosphate (pNPP) as the substrate.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl buffer (pH 9.5) containing 5 mM MgCl₂ and 0.1 mM ZnCl₂.
-
Enzyme Solution: Intestinal alkaline phosphatase (IAP) at a concentration of 0.025 U/mL in the assay buffer.
-
Substrate Solution: 0.5 mM p-nitrophenyl phosphate (pNPP) disodium salt in the assay buffer.
-
Inhibitor Solutions: Prepare stock solutions of this compound and the standard inhibitor (L-Phenylalanine) in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the inhibitor solution (or solvent for control).
-
Add 5 µL of the IAP enzyme solution to each well.
-
Pre-incubate the mixture for 10 minutes at the desired temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to each well.
-
Monitor the absorbance at 405 nm at regular intervals using a microplate reader to measure the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Logical Flow of this compound Discovery and Evaluation
Caption: Workflow for the synthesis and biological evaluation of this compound.
Signaling Pathway: Inhibition of Intestinal Alkaline Phosphatase
Caption: Mechanism of IAP inhibition by this compound.
References
The Role of Alp-IN-1 in the Study of Phosphate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the role of Alp-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), in the investigation of phosphate metabolism. TNAP is a critical enzyme in skeletal mineralization and is implicated in pathological vascular calcification through its hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation, into inorganic phosphate (Pi). This compound and its more advanced analogue, SBI-425, serve as powerful chemical tools to dissect the intricate mechanisms of phosphate homeostasis and its dysregulation in various disease states. This document outlines the mechanism of action of TNAP, the biochemical properties of its inhibitors, detailed experimental protocols for their use in in vitro and in vivo models, and the signaling pathways involved.
Introduction: The Central Role of TNAP in Phosphate Metabolism
Tissue-nonspecific alkaline phosphatase (TNAP) is a key ectoenzyme anchored to the cell membrane and is highly expressed in bone, liver, and kidney tissues. Its primary function in phosphate metabolism is the hydrolysis of extracellular inorganic pyrophosphate (PPi). This action serves a dual purpose: it removes PPi, a potent inhibitor of mineralization, and it increases the local concentration of inorganic phosphate (Pi), a substrate for hydroxyapatite crystal formation[1][2]. The delicate balance between PPi and Pi is crucial for physiological bone mineralization and is a key area of investigation in metabolic bone diseases and ectopic calcification pathologies[2].
In conditions such as chronic kidney disease (CKD), elevated TNAP activity is associated with medial arterial calcification, a significant contributor to cardiovascular morbidity and mortality[3]. By hydrolyzing PPi, TNAP promotes the deposition of calcium phosphate in vascular tissues[4]. Consequently, the inhibition of TNAP has emerged as a promising therapeutic strategy to prevent or mitigate vascular calcification.
This compound and SBI-425: Potent and Selective TNAP Inhibitors
This compound (also known as MLS-0038949) is a potent and selective inhibitor of TNAP. It has been instrumental in preclinical studies to understand the role of TNAP in various physiological and pathological processes. SBI-425 is a more recent, orally bioavailable TNAP inhibitor with improved pharmacokinetic properties, making it suitable for in vivo studies[1][5].
Mechanism of Action
This compound and SBI-425 are non-competitive or uncompetitive inhibitors of TNAP, suggesting an allosteric mechanism of action[6]. They bind to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This mode of inhibition provides a high degree of selectivity for TNAP over other alkaline phosphatase isozymes, such as intestinal and placental alkaline phosphatases[6][7].
Quantitative Data on Inhibitor Potency
The following table summarizes the key quantitative data for this compound and SBI-425.
| Inhibitor | Target | IC50 | Notes |
| This compound (MLS-0038949) | TNAP | 0.19 µM[7] | Highly selective against intestinal and placental alkaline phosphatases (IAP and PLAP; IC50 >100 µM)[7]. |
| SBI-425 | TNAP | 16 nM[8] | Orally active and highly selective[1]. |
Experimental Protocols
The following protocols provide a framework for utilizing TNAP inhibitors to study phosphate metabolism in both cell culture and animal models. Researchers should optimize concentrations and incubation times for their specific experimental systems.
In Vitro Inhibition of TNAP Activity in Osteoblasts
This protocol describes the use of this compound to inhibit TNAP activity in a murine osteoblast cell line (e.g., MC3T3-E1) and assess the impact on mineralization.
Materials:
-
MC3T3-E1 cells
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Osteogenic Differentiation Medium: Alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
This compound (MLS-0038949) stock solution (e.g., 10 mM in DMSO)
-
Alizarin Red S staining solution
-
Phosphate and Pyrophosphate assay kits
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells in a 24-well plate at a density of 5 x 10^4 cells/well and culture in growth medium until confluent.
-
Osteogenic Induction and Inhibitor Treatment: Upon confluency, replace the growth medium with Osteogenic Differentiation Medium. Add this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (DMSO).
-
Medium Change: Change the medium with fresh differentiation medium and inhibitor every 2-3 days.
-
Assessment of Mineralization (Day 14-21):
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash extensively with deionized water to remove excess stain.
-
Visualize and quantify the stained mineralized nodules.
-
-
Measurement of Extracellular Phosphate and Pyrophosphate:
-
Collect the cell culture supernatant at various time points (e.g., day 3, 7, 14).
-
Measure the concentrations of inorganic phosphate and pyrophosphate using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
In Vivo Inhibition of TNAP in a Mouse Model of Vascular Calcification
This protocol is adapted from studies using SBI-425 in a mouse model of chronic kidney disease-mineral and bone disorder (CKD-MBD) to assess its effect on vascular calcification[3].
Materials:
-
CKD-MBD mouse model (e.g., induced by an adenine- and high-phosphorus diet)
-
SBI-425
-
Vehicle (e.g., distilled water)
-
Micro-CT scanner
-
Calcium quantification assay kit
Procedure:
-
Animal Model and Treatment:
-
Induce CKD in mice according to established protocols.
-
Divide the mice into a vehicle control group and treatment groups receiving SBI-425 at different doses (e.g., 10 mg/kg/day and 30 mg/kg/day) via oral gavage.
-
-
Monitoring: Monitor the health and survival of the mice throughout the study.
-
Assessment of Vascular Calcification:
-
At the end of the study period, perform micro-CT imaging to visualize and quantify aortic calcification.
-
Harvest the aorta and measure the calcium content using a calcium quantification assay.
-
-
Biochemical Analysis:
-
Collect blood samples to measure plasma levels of TNAP activity, pyrophosphate, and other relevant biochemical markers.
-
Signaling Pathways and Experimental Workflows
The regulation of TNAP expression and its role in phosphate metabolism involve complex signaling pathways. This compound can be used as a tool to investigate these pathways.
Wnt/β-catenin Signaling Pathway Regulating TNAP Expression
The canonical Wnt/β-catenin signaling pathway is a key regulator of osteoblast differentiation and has been shown to induce the expression of the TNAP gene (ALPL).
Caption: Wnt/β-catenin signaling pathway leading to TNAP expression and its role in mineralization.
Experimental Workflow for Studying the Effect of this compound on Phosphate Metabolism
This workflow outlines the key steps to investigate the impact of TNAP inhibition on phosphate homeostasis and mineralization in an in vitro setting.
Caption: Workflow for in vitro analysis of this compound effects on phosphate metabolism.
Conclusion
This compound and its analogues are invaluable tools for elucidating the role of TNAP in phosphate metabolism. By selectively inhibiting this key enzyme, researchers can investigate the intricate balance between PPi and Pi in both physiological and pathological mineralization. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for scientists and drug development professionals to explore the therapeutic potential of TNAP inhibition in diseases characterized by dysregulated phosphate homeostasis, such as vascular calcification. Further research into the precise molecular interactions and downstream effects of these inhibitors will undoubtedly advance our understanding of these complex biological processes.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue Non-Specific Alkaline Phosphatase and Vascular Calcification: A Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphate-induced vascular calcification: role of pyrophosphate and osteopontin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNAP Inhibitor [sigmaaldrich.com]
- 7. MLS 0038949 | TNAP inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
Introduction: Intestinal alkaline phosphatase (IAP) is a critical enzyme in gut homeostasis, playing a key role in detoxifying bacterial endotoxins, modulating the absorption of fatty acids, and regulating the gut mucosal barrier.[1] Dysregulation of IAP activity is implicated in a variety of gastrointestinal and systemic diseases, including inflammatory bowel disease (IBD).[1][2] The study of IAP's precise physiological and pathological roles has been hampered by a lack of potent and selective inhibitors. This technical guide introduces ML260, a novel and selective inhibitor of murine intestinal alkaline phosphatase (muIAP), and provides a comprehensive overview of its properties and methodologies for its use as a research tool.
Core Properties of ML260
ML260, with the IUPAC name N-(2,5-dimethylphenyl)-2-(2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamido)acetamide, was identified through a high-throughput screening campaign as a potent and selective inhibitor of the murine Akp3-encoded duodenal IAP (dIAP) isozyme.[1][3]
Chemical Structure:
Caption: Chemical structure of ML260 (CID 50919367).
Quantitative Data
ML260 exhibits high potency for murine dIAP and significant selectivity over other human alkaline phosphatase isozymes. The following table summarizes the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Parameter | Value | Species/Isozyme | Reference |
| IC50 | 540 nM | Murine IAP (muIAP) | [4] |
| IC50 | 3.8 µM | Murine duodenal IAP (dIAP) | [2] |
| IC50 | 21.1 µM | Murine embryonic AP (EAP) | [2] |
| IC50 | 21 µM | Murine global IAP (gIAP) | [2] |
| IC50 | 27.6 µM | Human IAP (hIAP) | [2] |
| Selectivity vs. hTNAP | > 65-fold | Human Tissue-Nonspecific AP | [4] |
| Selectivity vs. hPLAP | > 185-fold | Human Placental AP | [4] |
Signaling Pathways and Mechanism of Action
Intestinal alkaline phosphatase primarily exerts its protective effects in the gut by dephosphorylating pro-inflammatory molecules. The primary target is Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. By removing a phosphate group from the lipid A moiety of LPS, IAP significantly reduces its endotoxic activity, thereby preventing the activation of the Toll-like receptor 4 (TLR4) signaling cascade and subsequent inflammatory response. Inhibition of IAP by ML260 would, therefore, be expected to potentiate LPS-induced inflammation.
Caption: ML260 inhibits IAP's detoxification of LPS.
Experimental Protocols
Synthesis of ML260
While a detailed, step-by-step synthesis protocol for ML260 is not publicly available, its constituent parts, an N-(2,5-dimethylphenyl)acetamide and a 2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide, suggest a multi-step synthesis involving the formation of the sulfonamide bond followed by N-alkylation with a suitable acetamide precursor. A general approach for the synthesis of similar acetamidosulfonamide derivatives has been described, which can be adapted for ML260. This typically involves reacting a primary amine with a sulfonyl chloride in an alkaline medium, followed by reaction with a 2-bromo-N-aryl acetamide.[5]
In Vitro Alkaline Phosphatase Activity Assay
This protocol is a general method for determining the activity of murine intestinal alkaline phosphatase and the inhibitory potential of compounds like ML260.
Materials:
-
Recombinant murine intestinal alkaline phosphatase
-
Assay Buffer: (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
ML260 stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of ML260 in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 20 µL of the diluted ML260 or control solution to the wells of a 96-well plate.
-
Add 20 µL of the murine IAP enzyme solution to each well (except the no-enzyme control) and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 160 µL of the pNPP substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Calculate the rate of p-nitrophenol production (the yellow product of pNPP hydrolysis) from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each concentration of ML260 and calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo Administration in Murine Models
For in vivo studies, ML260 can be formulated for oral or intraperitoneal administration. The optimal dose and vehicle will need to be determined empirically for the specific mouse model and disease being investigated. It is crucial to perform pharmacokinetic and toxicology studies prior to efficacy experiments.
Experimental Workflow for Investigating ALP-Related Diseases
The following diagram outlines a typical workflow for utilizing ML260 as a tool to investigate the role of IAP in a murine model of an ALP-related disease, such as inflammatory bowel disease.
Caption: A typical experimental workflow using ML260.
Conclusion
ML260 represents a valuable and selective chemical probe for the investigation of murine intestinal alkaline phosphatase. Its potency and selectivity make it a superior tool compared to older, non-specific inhibitors. This guide provides the foundational information and methodologies required for researchers to effectively utilize ML260 in their studies to further elucidate the complex roles of IAP in health and disease. As with any experimental tool, careful validation and appropriate controls are essential for robust and reproducible results.
References
- 1. Intestinal alkaline phosphatase is a gut mucosal defense factor maintained by enteral nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Alp-IN-1 Beyond Alkaline Phosphatase: A Technical Guide to Off-Target Profiling
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This technical guide addresses the topic of the cellular targets of Alp-IN-1, a representative of the pyrazolo-oxothiazolidine class of alkaline phosphatase (ALP) inhibitors. Initial research into "this compound" reveals it to be a designation for a series of compounds, with "this compound (Compound 7e)" being one such example, and the related compound 7g identified as a particularly potent inhibitor in foundational studies. A comprehensive review of publicly available scientific literature and databases indicates that while the on-target activity of this class of inhibitors against alkaline phosphatase is documented, there is currently no published data detailing the off-target profile of this compound or its analogues.
Therefore, this document serves as a technical whitepaper outlining the established methodologies and experimental workflows that would be employed to identify and characterize the cellular targets of a novel inhibitor like this compound beyond its intended target. This guide is designed to provide researchers and drug development professionals with a practical framework for undertaking such an investigation.
The Imperative of Off-Target Profiling in Drug Discovery
The development of small molecule inhibitors with high specificity is a paramount goal in drug discovery. Off-target interactions, where a drug binds to proteins other than the intended therapeutic target, can lead to unforeseen side effects and toxicity. Conversely, in some instances, off-target effects can contribute to the therapeutic efficacy of a drug (polypharmacology). A thorough understanding of a compound's selectivity is therefore critical for its development as a safe and effective therapeutic agent. For a novel inhibitor series like the pyrazolo-oxothiazolidines, comprehensive off-target profiling is a crucial step in preclinical development.
Methodologies for Identifying Off-Target Interactions
A multi-pronged approach is typically employed to elucidate the off-target profile of a small molecule inhibitor. These methods can be broadly categorized into computational, biochemical, and cell-based proteomic approaches.
In Silico (Computational) Prediction of Off-Targets
Computational methods leverage the chemical structure of the inhibitor to predict potential off-target interactions based on similarity to known ligands for a wide range of proteins.
Experimental Protocol: Similarity Ensemble Approach (SEA)
-
Input Data: The 2D chemical structure of this compound (or a related pyrazolo-oxothiazolidine derivative) is represented as a SMILES (Simplified Molecular-Input Line-Entry System) string.
-
Database Comparison: The inhibitor's structure is compared against a large database of annotated chemical structures with known protein targets (e.g., ChEMBL). The comparison is based on chemical fingerprints, which encode the structural features of the molecules.
-
Ensemble Scoring: The similarity between the inhibitor and sets of known ligands for various proteins is calculated. An expectation value (E-value) is generated, which represents the likelihood of observing a given level of similarity by chance. A lower E-value suggests a higher probability of a true interaction.
-
Target Ranking: A ranked list of potential off-targets is generated based on their E-values. This list provides a set of hypotheses for subsequent experimental validation.
Data Presentation:
| Predicted Off-Target | Target Class | E-value | Rationale for Interaction |
| Hypothetical Target 1 | Kinase | 1.2e-15 | High structural similarity to known kinase inhibitors with a pyrazole core. |
| Hypothetical Target 2 | Phosphodiesterase | 3.5e-10 | Shared pharmacophoric features with known phosphodiesterase ligands. |
| Hypothetical Target 3 | GPCR | 8.1e-7 | General structural resemblance to certain classes of GPCR modulators. |
Note: The data presented in this table is hypothetical and serves to illustrate the format of results from an in silico prediction.
In Vitro Biochemical Screening
Biochemical screening involves testing the inhibitor directly against a panel of purified recombinant proteins to identify interactions.
Experimental Protocol: Broad-Panel Kinase and Phosphatase Screening
-
Compound Preparation: this compound is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Plates: Commercially available screening panels are utilized, which consist of multi-well plates pre-loaded with a diverse range of purified kinases and/or phosphatases.
-
Inhibitor Incubation: this compound is added to the assay wells at one or more concentrations (e.g., 1 µM and 10 µM).
-
Enzymatic Reaction: The appropriate substrates and cofactors (e.g., ATP for kinases) are added to initiate the enzymatic reaction. The reaction is allowed to proceed for a defined period.
-
Detection: The activity of each enzyme is measured using a suitable detection method, such as fluorescence, luminescence, or radioactivity, which quantifies the amount of product formed.
-
Data Analysis: The percentage of inhibition of each enzyme by this compound is calculated relative to a vehicle control (e.g., DMSO). A common threshold for a significant "hit" is >50% inhibition at a given concentration.
Data Presentation:
| Off-Target | Target Class | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Hypothetical Kinase A | Serine/Threonine Kinase | 65% | 92% |
| Hypothetical Phosphatase B | Tyrosine Phosphatase | 12% | 35% |
| Hypothetical Kinase C | Tyrosine Kinase | 5% | 15% |
Note: The data presented in this table is hypothetical and serves to illustrate the format of results from a biochemical screen.
Cell-Based Chemoproteomic Approaches
Chemoproteomics aims to identify drug-protein interactions in a more physiologically relevant context, such as in cell lysates or intact cells.
2.3.1 Affinity-Based Proteomics
This approach utilizes a modified version of the inhibitor to "pull down" its binding partners from a complex protein mixture.
Experimental Protocol: Affinity-Based Pull-Down with a Tagged Inhibitor
-
Probe Synthesis: A chemical analogue of this compound is synthesized with a reactive group for conjugation to a tag (e.g., biotin or a clickable alkyne group) and a linker that minimizes steric hindrance.
-
Cell Culture and Lysis: A relevant cell line is cultured and then lysed to produce a whole-cell proteome extract.
-
Probe Incubation: The tagged this compound probe is incubated with the cell lysate to allow for binding to its targets.
-
Competitive Displacement (Optional but recommended): In a parallel experiment, the lysate is pre-incubated with an excess of the untagged ("free") this compound before adding the tagged probe. This helps to distinguish specific binders from non-specific interactions.
-
Affinity Purification: The probe-protein complexes are captured using an affinity matrix that binds to the tag (e.g., streptavidin beads for a biotin tag).
-
Washing: The matrix is washed extensively to remove non-specifically bound proteins.
-
Elution and Digestion: The bound proteins are eluted from the matrix and digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: The proteins identified in the probe-treated sample are compared to those in the competitively displaced sample and a no-probe control. Proteins that are significantly enriched in the probe-only sample are considered potential off-targets.
Mandatory Visualization:
Methodological & Application
Application Notes and Protocols for Allosteric p97 Inhibitor NMS-873
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Alp-IN-1" as specified in the topic is not a recognized nomenclature in the scientific literature for a p97 inhibitor. Therefore, these application notes are based on the well-characterized allosteric p97 inhibitor, NMS-873 . It is crucial to note that while NMS-873 is a potent tool for in-vitro studies, it has been reported to possess poor metabolic availability, limiting its efficacy and use in in-vivo models. The provided in-vivo protocols are adapted from studies with a different compound (NMS-E973, an Hsp90 inhibitor) and are intended to serve as a template for experimental design, should a metabolically stable analog of NMS-873 become available.
Introduction to NMS-873
NMS-873 is a highly potent and specific allosteric inhibitor of the AAA+ ATPase p97/VCP (Valosin-Containing Protein).[1] p97 plays a critical role in cellular protein homeostasis, including the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD). Inhibition of p97 leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress and subsequent apoptosis in cancer cells. NMS-873 binds to a novel allosteric site at the interface of the D1 and D2 domains of p97, stabilizing the ADP-bound state and inhibiting its ATPase activity.[2]
Data Presentation: In-Vitro Activity of NMS-873
The following table summarizes the key quantitative data for the in-vitro activity of NMS-873.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| p97 ATPase Inhibition (IC50) | 30 nM | Cell-free enzymatic assay | [1] |
| Antiproliferative Activity (IC50) | 380 nM | HCT116 human colon carcinoma cells | [3] |
| Selectivity | >10 µM | Panel of other AAA ATPases, Hsp90, and 53 kinases | [1] |
Signaling Pathway of p97 Inhibition
The diagram below illustrates the central role of p97 in protein degradation pathways and the mechanism of action of NMS-873.
References
Application Notes and Protocols for Solubilizing Alp-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alp-IN-1 is a potent inhibitor of alkaline phosphatase (ALP), a ubiquitous enzyme involved in various physiological and pathological processes, including bone metabolism, inflammation, and cancer.[1] Understanding the precise mechanism of action and therapeutic potential of this compound in preclinical studies requires accurate and reproducible experimental conditions. A critical first step is the proper solubilization of this small molecule inhibitor to ensure its bioavailability and activity in in vitro and in vivo models.
This document provides detailed application notes and protocols for the solubilization and experimental use of this compound, tailored for researchers in academic and industrial settings.
Physicochemical Properties and Solubility Data
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for calculating molar concentrations and preparing accurate stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃N₅O₄S | [1] |
| Molecular Weight | 383.38 g/mol | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| IC₅₀ | 0.308 µM for alkaline phosphatase | [1][2] |
Solubility Profile
The solubility of this compound in common laboratory solvents is summarized in the table below. This data is essential for the preparation of stock solutions and working dilutions for various experimental applications.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 45 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Water | < 0.1 mg/mL | This compound is poorly soluble in aqueous solutions. |
| Ethanol | Inquire for specific data | Solubility in ethanol is not readily available. Preliminary testing is recommended. |
Note: It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration, stable stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Pre-warm an aliquot of anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 3.83 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. To continue the example, add 1 mL of DMSO to the 3.83 mg of this compound.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
Sonicate the solution for 5-10 minutes in a water bath sonicator if any particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for In Vitro Assays
Objective: To dilute the this compound stock solution to the final desired concentration in an appropriate aqueous buffer or cell culture medium for in vitro experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium or assay buffer (e.g., PBS, Tris buffer)
-
Sterile polypropylene tubes
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer or medium. It is crucial to add the stock solution to the aqueous phase and mix immediately to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects.
-
Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
-
Use the freshly prepared working solutions for your experiments. Do not store diluted aqueous solutions of this compound for extended periods.
In Vitro Alkaline Phosphatase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on alkaline phosphatase activity using a colorimetric assay.
Materials:
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
p-Nitrophenyl Phosphate (pNPP), as a substrate
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop Solution (e.g., 3 M NaOH)
-
This compound working solutions (at various concentrations)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of alkaline phosphatase.
-
Add the this compound working solutions or vehicle control to the appropriate wells of the 96-well plate.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), allowing the enzymatic reaction to proceed.
-
Stop the reaction by adding the stop solution to each well. The stop solution will also enhance the color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of this compound inhibition of alkaline phosphatase.
Caption: Workflow for an in vitro alkaline phosphatase inhibition assay.
References
Application Notes and Protocols for Investigating Intestinal Alkaline Phosphatase (IAP) Function Using L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal alkaline phosphatase (IAP) is a critical enzyme located on the apical brush border of enterocytes in the small intestine. It plays a pivotal role in maintaining gut homeostasis and protecting the host from inflammatory stimuli.[1][2] IAP's primary functions include the detoxification of bacterial components like lipopolysaccharide (LPS), regulation of gut microbiota, and maintenance of the intestinal barrier integrity.[3][4][5] Dysregulation of IAP activity has been implicated in various inflammatory conditions, including inflammatory bowel disease and metabolic syndrome.[6]
These application notes provide a comprehensive guide for utilizing L-Phenylalanine, a well-characterized, organ-specific, and stereospecific inhibitor of IAP, to investigate the multifaceted functions of this crucial enzyme.[1][2][4] The provided protocols detail in vitro and in vivo methods to assess the impact of IAP inhibition on intestinal permeability and systemic endotoxemia.
Mechanism of Action of IAP and Inhibition by L-Phenylalanine
IAP exerts its protective effects primarily through the dephosphorylation of pro-inflammatory molecules. One of its key substrates is the lipid A moiety of LPS, the major component of the outer membrane of Gram-negative bacteria.[7] By removing a phosphate group from lipid A, IAP significantly reduces its endotoxicity, thereby preventing the activation of the Toll-like receptor 4 (TLR4) signaling pathway and subsequent inflammatory cascade.[7]
L-Phenylalanine acts as an uncompetitive inhibitor of IAP, meaning it binds to the enzyme-substrate complex.[8][9] This inhibition is specific to the L-isoform of the amino acid and is particularly effective against intestinal alkaline phosphatase compared to other tissue isoenzymes.[1][7] This specificity makes L-Phenylalanine an invaluable tool for elucidating the physiological roles of IAP.
Data Presentation
Table 1: In Vitro Inhibition of Intestinal Alkaline Phosphatase by L-Phenylalanine
| Parameter | Value | Species | Substrate | Reference(s) |
| Inhibition Type | Uncompetitive | Rat | Phenylphosphate, β-glycerophosphate | [8][9] |
| Inhibition (%) | ~80% | Human | β-glycerophosphate, Phenylphosphate | [7] |
| Concentration for Inhibition | 0.005 M | Human | β-glycerophosphate, Phenylphosphate | [7] |
| Ki (inhibition constant) | 1.1 mmol/L | Calf | Not Specified | [10] |
Table 2: Effects of IAP Inhibition by L-Phenylalanine in an In Vivo Mouse Model
| Parameter | Control Group (Water) | L-Phenylalanine Treated Group | Outcome of IAP Inhibition | Reference(s) |
| Serum LPS Levels | Baseline | Significantly Increased | Increased systemic endotoxemia | [11] |
| Serum TNF-α Levels | Baseline | Significantly Increased | Increased systemic inflammation | [11] |
| Serum IL-6 Levels | Baseline | Significantly Increased | Increased systemic inflammation | [11] |
| Gut Microbiota Composition | Normal Diversity | Altered Diversity (e.g., increased Proteobacteria) | Dysbiosis | [11] |
| Body Weight (on High-Fat Diet) | Normal Gain | Significantly Increased Gain | Exacerbated weight gain | [12] |
| Glucose Tolerance (on High-Fat Diet) | Normal | Significantly Impaired | Promotion of glucose intolerance | [12] |
Experimental Protocols
Protocol 1: In Vitro IAP Activity Assay Using L-Phenylalanine
This protocol describes how to measure the enzymatic activity of IAP in the presence and absence of its inhibitor, L-Phenylalanine, using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Intestinal alkaline phosphatase (commercially available or purified)
-
p-Nitrophenyl phosphate (pNPP) solution (substrate)
-
L-Phenylalanine solution
-
D-Phenylalanine solution (negative control)
-
Alkaline buffer (e.g., carbonate-bicarbonate buffer, pH 9.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator (37°C)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of IAP in an appropriate buffer.
-
Prepare a stock solution of pNPP in the alkaline buffer.
-
Prepare stock solutions of L-Phenylalanine and D-Phenylalanine in the alkaline buffer.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add the following to designated wells:
-
Control wells: IAP solution and alkaline buffer.
-
L-Phenylalanine wells: IAP solution and L-Phenylalanine solution to achieve the desired final concentration (e.g., 5 mM).
-
D-Phenylalanine wells: IAP solution and D-Phenylalanine solution at the same concentration as L-Phenylalanine.
-
Blank wells: Alkaline buffer only (for background subtraction).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the pNPP solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Measure Absorbance:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.
-
-
Calculate IAP Activity:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of inhibition by L-Phenylalanine using the following formula: % Inhibition = [1 - (Activity with L-Phe / Activity of Control)] * 100
-
Protocol 2: In Vivo Intestinal Permeability Assay in Mice
This protocol details an in vivo method to assess intestinal barrier function by measuring the translocation of orally administered fluorescein isothiocyanate-dextran (FITC-dextran) into the bloodstream in mice treated with L-Phenylalanine.[4][13][14]
Materials:
-
Mice (e.g., C57BL/6)
-
L-Phenylalanine (for administration in drinking water, e.g., 10 mM)[11]
-
FITC-dextran (4 kDa)
-
Sterile PBS
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Animal Acclimation and Treatment:
-
Acclimate mice to the housing conditions for at least one week.
-
Provide mice with drinking water containing L-Phenylalanine (treatment group) or regular drinking water (control group) for a specified period (e.g., 2 months).[11]
-
-
Fasting:
-
Fast the mice for 4-6 hours before the assay, with free access to water.[4]
-
-
Baseline Blood Sample:
-
Collect a small baseline blood sample from the tail vein or other appropriate site.
-
-
Oral Gavage with FITC-dextran:
-
Blood Collection:
-
At a defined time point after gavage (e.g., 4 hours), collect a final blood sample.[4]
-
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Fluorescence Measurement:
-
Dilute the plasma samples with PBS.
-
Measure the fluorescence of the diluted plasma using a fluorometer (excitation ~485 nm, emission ~528 nm).[13]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of FITC-dextran.
-
Calculate the concentration of FITC-dextran in the plasma samples based on the standard curve.
-
Compare the plasma FITC-dextran concentrations between the control and L-Phenylalanine-treated groups to assess changes in intestinal permeability.
-
Protocol 3: In Vitro Caco-2 Cell Permeability Assay
This protocol describes an in vitro model of the intestinal barrier using Caco-2 cells to assess the effect of IAP inhibition on paracellular permeability.[1][15][16]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with supplements)
-
L-Phenylalanine
-
Lucifer yellow or FITC-dextran as a permeability marker
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Transepithelial Electrical Resistance (TEER) meter
-
Fluorometer or microplate reader
Procedure:
-
Caco-2 Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell inserts at an appropriate density.
-
Culture the cells for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[16]
-
-
Monolayer Integrity Check:
-
Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[15]
-
-
Treatment with L-Phenylalanine:
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS containing L-Phenylalanine to the apical (upper) chamber and incubate for a specified time. Use HBSS without the inhibitor for control wells.
-
-
Permeability Assay:
-
After the pre-incubation, replace the apical solution with HBSS containing the permeability marker (e.g., Lucifer yellow or FITC-dextran) and L-Phenylalanine (for the treatment group).
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
Collect samples from the basolateral chamber.
-
Measure the concentration of the permeability marker in the basolateral samples using a fluorometer.
-
-
Calculate Apparent Permeability Coefficient (Papp):
-
The Papp value can be calculated to quantify the permeability.
-
Compare the Papp values between control and L-Phenylalanine-treated monolayers to determine the effect of IAP inhibition on barrier function.
-
Protocol 4: Measurement of Lipopolysaccharide (LPS) in Blood
This protocol outlines the measurement of LPS levels in plasma or serum using a Limulus Amebocyte Lysate (LAL) assay, a highly sensitive method for detecting endotoxins.
Materials:
-
Plasma or serum samples from control and L-Phenylalanine-treated animals
-
LAL assay kit (chromogenic, turbidimetric, or gel-clot based)
-
Endotoxin-free water and labware
-
Microplate reader (for chromogenic or turbidimetric assays)
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Collect blood in endotoxin-free tubes.
-
Separate plasma or serum by centrifugation.
-
Heat-inactivate the samples (e.g., at 70°C for 10 minutes) to remove inhibitors of the LAL reaction.
-
Dilute the samples in endotoxin-free water as recommended by the LAL kit manufacturer.[3]
-
-
LAL Assay:
-
Follow the specific instructions provided with the LAL assay kit. This typically involves:
-
Preparing a standard curve with known concentrations of LPS.
-
Adding the LAL reagent to standards and samples.
-
Incubating at 37°C for a specified time.
-
Adding the chromogenic substrate (for chromogenic assays).
-
Stopping the reaction.
-
-
-
Measurement:
-
Read the absorbance (for chromogenic assays) or turbidity (for turbidimetric assays) using a microplate reader. For gel-clot assays, observe the formation of a solid clot.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance/turbidity versus the LPS concentration.
-
Determine the LPS concentration in the samples from the standard curve.
-
Compare the LPS levels between the control and L-Phenylalanine-treated groups.
-
Mandatory Visualization
Caption: IAP-mediated detoxification of LPS.
Caption: In vivo experimental workflow.
Caption: Functional relationships of IAP.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. 2.4. Plasma Lipopolysaccharide (LPS) Measurement [bio-protocol.org]
- 4. bowdish.ca [bowdish.ca]
- 5. L-phenylalanine: an organ specific, stereospecific inhibitor of human intestinal alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. color | Graphviz [graphviz.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. Inhibition of the gut enzyme intestinal alkaline phosphatase may explain how aspartame promotes glucose intolerance and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Intestinal Permeability in Mice [bio-protocol.org]
- 14. mmpc.org [mmpc.org]
- 15. enamine.net [enamine.net]
- 16. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
Application Notes and Protocols for Preclinical Evaluation of Allosteric p38α MAPK Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive literature searches for "Alp-IN-1" did not yield specific in vivo experimental data. The following application notes and protocols are based on the established mechanisms of allosteric p38α inhibitors and publicly available data for representative compounds of this class. The quantitative data presented are illustrative examples to guide experimental design.
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[4] Allosteric inhibitors of p38α, a key isoform of p38 MAPK, offer a promising therapeutic strategy by binding to a site distinct from the ATP-binding pocket, often leading to higher selectivity and novel mechanisms of action compared to traditional ATP-competitive inhibitors.[5]
These application notes provide a framework for the preclinical evaluation of allosteric p38α inhibitors, using a hypothetical compound "this compound" as a representative agent, in relevant animal models of inflammation and oncology.
Mechanism of Action: Allosteric Inhibition of p38α MAPK
This compound is a potent and selective allosteric inhibitor of p38α MAPK. Unlike ATP-competitive inhibitors that block the kinase activity directly, allosteric inhibitors bind to a distinct pocket on the p38α enzyme. This binding event induces a conformational change in the protein, locking it in an inactive state and preventing its phosphorylation by upstream kinases (MKK3/6) or its interaction with downstream substrates.[5][6] This mode of inhibition can offer advantages in terms of selectivity and duration of action.
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway and the allosteric inhibition by this compound.
Data Presentation: Illustrative In Vivo Efficacy
The following tables summarize hypothetical quantitative data from preclinical studies with an allosteric p38α inhibitor. These serve as examples for structuring and presenting experimental results.
Table 1: Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) | Serum TNF-α (pg/mL, Day 42) | Serum IL-6 (pg/mL, Day 42) |
| Vehicle Control | - | 8.5 ± 1.2 | 4.2 ± 0.5 | 150.2 ± 25.5 | 95.3 ± 15.8 |
| This compound | 10 | 4.2 ± 0.8 | 2.8 ± 0.3 | 75.6 ± 12.1 | 48.1 ± 8.2 |
| This compound | 30 | 2.1 ± 0.5 | 2.1 ± 0.2 | 40.3 ± 8.9 | 25.7 ± 5.4 |
| Dexamethasone | 1 | 1.5 ± 0.4 | 1.8 ± 0.2 | 30.1 ± 6.5 | 18.9 ± 4.1 |
Data are presented as mean ± SEM.
Table 2: Efficacy in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Disease Activity Index (DAI, Day 10) | Colon Length (cm, Day 10) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Healthy Control | - | 0.0 ± 0.0 | 8.5 ± 0.4 | 1.2 ± 0.3 |
| DSS + Vehicle | - | 10.2 ± 1.5 | 5.1 ± 0.5 | 15.8 ± 2.1 |
| DSS + this compound | 20 | 5.8 ± 0.9 | 6.9 ± 0.3 | 8.2 ± 1.5 |
| DSS + this compound | 50 | 3.5 ± 0.7 | 7.8 ± 0.2 | 4.5 ± 0.9 |
Data are presented as mean ± SEM.
Table 3: Efficacy in a Xenograft Tumor Model (e.g., Human Myeloma)
| Treatment Group | Dose (mg/kg, i.p., 3x/week) | Tumor Volume (mm³, Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 25 | 850 ± 150 | 43.3 |
| Bortezomib | 1 | 700 ± 120 | 53.3 |
| This compound + Bortezomib | 25 + 1 | 350 ± 80 | 76.7 |
Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Protocol:
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Day 0: Immunize mice with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin treatment on Day 21, upon the appearance of initial signs of arthritis.
-
Administer this compound (e.g., 10 and 30 mg/kg) or vehicle control orally (p.o.) twice daily (BID) for 21 days. A positive control group (e.g., Dexamethasone 1 mg/kg) should be included.
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor and score arthritis severity daily or every other day based on a scale of 0-4 per paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Measure paw thickness using a digital caliper every other day.
-
Histopathology: At the end of the study (Day 42), collect hind paws for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Collect blood at termination for measurement of serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in C57BL/6 Mice
Objective: To assess the efficacy of this compound in a model of inflammatory bowel disease.
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis:
-
Administer 2.5% (w/v) DSS in the drinking water for 7 consecutive days.
-
-
Treatment:
-
Administer this compound (e.g., 20 and 50 mg/kg) or vehicle control orally (p.o.) once daily (QD) from Day 0 to Day 10.
-
-
Efficacy Assessment:
-
Disease Activity Index (DAI): Monitor body weight, stool consistency, and presence of blood in the stool daily. Calculate DAI based on a scoring system (e.g., 0-4 for each parameter).
-
Colon Length: At termination (Day 10), sacrifice mice and measure the length of the colon from the cecum to the anus.
-
Myeloperoxidase (MPO) Assay: Collect a segment of the colon for MPO activity measurement as an indicator of neutrophil infiltration.
-
Histopathology: A distal segment of the colon should be fixed for histological evaluation of inflammation, ulceration, and crypt damage.
-
Xenograft Tumor Model in Immunocompromised Mice
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with a standard-of-care agent.
Protocol:
-
Animal Model: Female athymic nude or SCID mice, 6-8 weeks old.
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10⁶ human cancer cells (e.g., multiple myeloma cell line) in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Administer this compound (e.g., 25 mg/kg), a standard-of-care agent (e.g., Bortezomib 1 mg/kg), the combination, or vehicle control via an appropriate route (e.g., intraperitoneally, i.p.) three times a week for 3-4 weeks.
-
-
Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions with a digital caliper twice a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight twice a week as an indicator of toxicity.
-
Pharmacodynamic (PD) Markers: At the end of the study, tumors can be harvested to assess the levels of phosphorylated p38, downstream substrates, and apoptosis markers (e.g., cleaved caspase-3) by Western blot or immunohistochemistry.
-
Experimental Workflows
In Vivo Efficacy Study Workflow
Caption: General workflow for in vivo efficacy studies of this compound.
Pharmacokinetic/Pharmacodynamic (PK/PD) Study Workflow
Caption: Workflow for pharmacokinetic and pharmacodynamic studies.
References
- 1. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 2. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel Inhibitory Allosteric Site in p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the IC50 of Alp-IN-1 for a Specific Alkaline Phosphatase (ALP) Isozyme
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at a basic pH.[] In humans, four distinct isozymes have been identified: intestinal (IAP), placental (PLAP), germ cell (GCAP), and tissue-nonspecific (TNAP).[][2] These isozymes play crucial roles in various physiological processes, and their dysregulation has been implicated in numerous diseases.[][3] Consequently, the identification and characterization of specific ALP inhibitors are of significant interest for therapeutic development.
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel inhibitor, here referred to as Alp-IN-1, against a specific ALP isozyme. The IC50 value is a critical parameter for quantifying the potency of an inhibitor. The following protocol describes a common and robust colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
Principle of the Assay
The enzymatic activity of alkaline phosphatase is determined by measuring the rate of hydrolysis of the substrate p-nitrophenyl phosphate (pNPP). ALP catalyzes the removal of a phosphate group from pNPP, resulting in the formation of p-nitrophenol (pNP) and inorganic phosphate. At an alkaline pH, pNP is deprotonated to form the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The IC50 value is determined by measuring the enzymatic activity at various concentrations of the inhibitor, this compound, and identifying the concentration at which the enzyme's activity is reduced by 50%.
Figure 1: Enzymatic reaction of ALP with pNPP.
Materials and Reagents
Materials:
-
96-well microtiter plates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Single and multichannel pipettes
-
Sterile pipette tips
-
Reagent reservoirs
-
Incubator set to the optimal temperature for the ALP isozyme (e.g., 37°C)
Reagents:
-
Purified specific ALP isozyme (e.g., human placental, intestinal, or tissue-nonspecific ALP)
-
This compound (or other inhibitor) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 1 M Diethanolamine (DEA) buffer, pH 9.8, containing 0.5 mM MgCl₂
-
Substrate Solution: p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in Assay Buffer)
-
Stop Solution: 3 M NaOH
-
Dimethyl sulfoxide (DMSO)
-
Ultrapure water
Experimental Protocol
The following protocol is designed for a 96-well plate format. It is recommended to perform all measurements in triplicate.
Figure 2: Experimental workflow for IC50 determination.
4.1. Reagent Preparation
-
This compound Serial Dilutions: Prepare a series of dilutions of this compound in DMSO or the appropriate solvent. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 1 mM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.
-
ALP Enzyme Solution: Dilute the purified ALP isozyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
pNPP Substrate Solution: Prepare a fresh solution of pNPP in Assay Buffer. Protect this solution from light.
4.2. Assay Procedure
-
Plate Setup: Design a plate map that includes wells for blanks (no enzyme), controls (no inhibitor), and the different concentrations of this compound.
-
Add Assay Components:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 2 µL of the this compound serial dilutions to the respective test wells. Add 2 µL of DMSO to the control and blank wells.
-
Add 20 µL of the diluted ALP enzyme solution to the control and test wells. Add 20 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Initiate Reaction: Add 20 µL of the pNPP substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be 92 µL.
-
Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Add 50 µL of 3 M NaOH to all wells to stop the reaction. The high pH also enhances the color of the p-nitrophenol product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Presentation and Analysis
5.1. Raw Data Collection
Record the absorbance values for all wells. Subtract the average absorbance of the blank wells from all other readings to correct for background absorbance.
Table 1: Example Raw Absorbance Data (Corrected for Blank)
| [this compound] (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |
| 0 (Control) | 0.852 | 0.861 | 0.845 | 0.853 |
| 0.01 | 0.841 | 0.855 | 0.839 | 0.845 |
| 0.03 | 0.812 | 0.825 | 0.818 | 0.818 |
| 0.1 | 0.753 | 0.761 | 0.749 | 0.754 |
| 0.3 | 0.632 | 0.645 | 0.638 | 0.638 |
| 1 | 0.431 | 0.442 | 0.435 | 0.436 |
| 3 | 0.215 | 0.223 | 0.218 | 0.219 |
| 10 | 0.102 | 0.108 | 0.105 | 0.105 |
| 30 | 0.051 | 0.055 | 0.053 | 0.053 |
| 100 | 0.025 | 0.028 | 0.026 | 0.026 |
5.2. Calculation of Percent Inhibition
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Absorbance of Test Well / Average Absorbance of Control Wells)] * 100
Table 2: Example Calculation of Percent Inhibition
| [this compound] (µM) | Average Absorbance | % Inhibition |
| 0 | 0.853 | 0.0 |
| 0.01 | 0.845 | 0.9 |
| 0.03 | 0.818 | 4.1 |
| 0.1 | 0.754 | 11.6 |
| 0.3 | 0.638 | 25.2 |
| 1 | 0.436 | 48.9 |
| 3 | 0.219 | 74.3 |
| 10 | 0.105 | 87.7 |
| 30 | 0.053 | 93.8 |
| 100 | 0.026 | 97.0 |
5.3. IC50 Determination
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.
Conclusion
This protocol provides a robust and reproducible method for determining the IC50 of a novel inhibitor, this compound, against a specific alkaline phosphatase isozyme. Accurate determination of the IC50 is a fundamental step in the characterization of new therapeutic agents targeting ALP activity. Researchers should optimize assay conditions, such as enzyme concentration and incubation time, for each specific ALP isozyme to ensure reliable and accurate results.
References
Alp-IN-1: A Potent Inhibitor of Intestinal Alkaline Phosphatase for High-Throughput Screening Applications
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intestinal alkaline phosphatase (IAP) is a critical enzyme located in the brush border of the small intestine. It plays a vital role in maintaining gut homeostasis through several mechanisms, including the detoxification of lipopolysaccharide (LPS) from Gram-negative bacteria, regulation of gut microbiota, and absorption of long-chain fatty acids.[1][2] Dysregulation of IAP activity has been implicated in various inflammatory conditions, such as inflammatory bowel disease and metabolic syndrome, making it an attractive therapeutic target.[3] High-throughput screening (HTS) of large compound libraries is a crucial step in the discovery of novel and potent IAP inhibitors. This document provides detailed protocols for utilizing Alp-IN-1, a potent azo-thiohydantoin-based inhibitor of IAP, in HTS campaigns.[2][4]
This compound: A Profile
This compound is a recently identified, potent inhibitor of intestinal alkaline phosphatase.[4] Belonging to the azo-thiohydantoin class of compounds, it has demonstrated significant inhibitory activity against IAP, making it a valuable tool for studying the physiological roles of this enzyme and for the discovery of new therapeutic agents.[2][4]
Quantitative Data
The inhibitory potency of this compound has been quantified and is presented below in comparison with other known ALP inhibitors.
| Compound Name | Inhibitor Class | Target Enzyme | IC50 (µM) | Ki (nM) | Notes |
| This compound (Compound 7e) | Azo-thiohydantoin | Intestinal Alkaline Phosphatase | 0.308 ± 0.065[2][4] | N/A | Highly potent inhibitor identified through synthesis and screening.[2][4] |
| L-Phenylalanine | Amino Acid | Intestinal Alkaline Phosphatase | 80.2 ± 1.1[2][4] | N/A | A standard, well-characterized IAP inhibitor. |
| Sodium Orthovanadate | Vanadate | Calf Intestine Alkaline Phosphatase | ~0.25 (pIC50 = 6.61 ± 0.08)[5] | 51 ± 8[5] | Reversible inhibitor.[5] |
| EDTA | Chelating Agent | Calf Intestine Alkaline Phosphatase | ~851 (pIC50 = 3.07 ± 0.03)[5] | N/A | Irreversible inhibitor.[5] |
N/A: Not available from the cited sources.
Signaling Pathway of Intestinal Alkaline Phosphatase in LPS Detoxification
IAP plays a crucial protective role in the gut by detoxifying bacterial LPS. LPS, a component of the outer membrane of Gram-negative bacteria, can trigger a potent inflammatory response by binding to Toll-like receptor 4 (TLR4).[6][7] IAP dephosphorylates the lipid A moiety of LPS, rendering it unable to activate the TLR4 signaling cascade, thereby preventing the downstream release of pro-inflammatory cytokines.[7][8]
Caption: IAP-mediated detoxification of LPS prevents TLR4 signaling.
Experimental Protocols
High-Throughput Screening (HTS) for IAP Inhibitors using a Colorimetric Assay
This protocol is designed for a 96- or 384-well plate format and utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human intestinal alkaline phosphatase (IAP)
-
This compound (or other test compounds) dissolved in DMSO
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 1 M Diethanolamine (DEA), pH 9.8, containing 0.5 mM MgCl₂
-
Stop Solution: 3 M NaOH
-
96- or 384-well clear, flat-bottom microplates
-
Multichannel pipette or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 405 nm
Assay Workflow Diagram:
Caption: High-throughput screening workflow for IAP inhibitors.
Procedure:
-
Compound Plating:
-
Dispense 1 µL of test compounds (e.g., this compound) and controls into the wells of a microplate.
-
For negative controls (0% inhibition), add 1 µL of DMSO.
-
For positive controls (100% inhibition), add 1 µL of a known potent IAP inhibitor at a high concentration.
-
-
Enzyme Addition:
-
Prepare a working solution of IAP in the Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add 50 µL of the IAP solution to each well.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 15 minutes at room temperature to allow for the interaction between the inhibitors and the enzyme.
-
-
Substrate Addition and Incubation:
-
Prepare a working solution of pNPP in the Assay Buffer.
-
Add 50 µL of the pNPP solution to each well to start the enzymatic reaction.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to achieve a robust signal window.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_positive_control) / (Abs_negative_control - Abs_positive_control))
-
For hit compounds, determine the IC50 value by performing a dose-response curve.
-
Determination of Inhibition Kinetics
To understand the mechanism of inhibition of lead compounds like this compound, kinetic studies are performed.
Procedure:
-
Perform the IAP activity assay as described above with varying concentrations of the substrate (pNPP).
-
Repeat the assay in the presence of several fixed concentrations of the inhibitor (this compound).
-
Measure the initial reaction rates (V₀) for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).
-
Calculate the inhibitor constant (Ki) from the kinetic data.
Conclusion
This compound serves as a potent and valuable tool for the investigation of intestinal alkaline phosphatase. The provided protocols offer a robust framework for high-throughput screening campaigns aimed at identifying novel IAP inhibitors. Further characterization of hit compounds, including determination of their inhibition kinetics and selectivity, is essential for their development as potential therapeutic agents.
References
- 1. INTESTINAL ALKALINE PHOSPHATASE: A SUMMARY OF ITS ROLE IN CLINICAL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of newly synthesized azo-thiohydantoins as the potential alkaline phosphatase inhibitors via advanced biochemical characterization and molecular modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intestinal Alkaline Phosphatase Detoxifies Lipopolysaccharide and Prevents Inflammation in Response to the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Intestinal alkaline phosphatase (IAP, IAP Enhancer) attenuates intestinal inflammation and alleviates insulin resistance [frontiersin.org]
- 8. Intestine‐specific expression of human chimeric intestinal alkaline phosphatase attenuates Western diet‐induced barrier dysfunction and glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Alp-IN-1 and Alkaline Phosphatase Inhibition
This technical support resource provides troubleshooting guidance and frequently asked questions for researchers using Alp-IN-1, an inhibitor of alkaline phosphatase (ALP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
This compound, also referred to as Compound 7e, is an inhibitor of alkaline phosphatase (ALP). It has a reported half-maximal inhibitory concentration (IC50) of 0.308 µM[1].
Q2: What are the different types of alkaline phosphatase?
Alkaline phosphatase (ALP) is a widespread enzyme that exists in various forms, known as isozymes, which are expressed in different tissues. The main human ALP isozymes are:
-
Intestinal ALP (ALPI): Found in the intestines.
-
Placental ALP (ALPP): Primarily located in the placenta.
-
Germ Cell ALP (ALPG): Found in germinal tissues.
-
Tissue-Nonspecific ALP (ALPL): Expressed in the liver, bone, and kidney.[2][3]
The specific activity and inhibition of these isozymes can vary.
Q3: What are the general mechanisms of alkaline phosphatase inhibition?
Alkaline phosphatase inhibitors can function through several mechanisms:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can often be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic activity regardless of the substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.[4]
The specific mechanism of inhibition for this compound is not yet widely documented.
Troubleshooting Guide: this compound Not Inhibiting Alkaline Phosphatase Activity
If you are observing a lack of inhibition of alkaline phosphatase activity by this compound in your experiments, consider the following potential causes and troubleshooting steps.
Problem Area 1: this compound Compound Integrity and Handling
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage of the this compound stock solution and working solutions. For powdered compound, a recommended storage condition is -20°C for up to 3 years. For solutions in solvent, storage at -80°C for up to one year is suggested. |
| Incorrect Concentration | Verify the calculations for the dilution of your this compound stock solution. It is advisable to prepare fresh dilutions for each experiment. |
| Low Solubility | Confirm that this compound is fully dissolved in your chosen solvent and that the final concentration in the assay buffer does not exceed its solubility limit. |
Problem Area 2: Experimental Conditions
| Potential Cause | Troubleshooting Step |
| Incorrect pH of Assay Buffer | Alkaline phosphatases have optimal activity at an alkaline pH (typically pH 8-10). Ensure your assay buffer is within the optimal pH range for the specific ALP isozyme you are using. |
| Absence of Necessary Cofactors | Alkaline phosphatase activity is dependent on the presence of divalent metal ions, specifically Zn²⁺ and Mg²⁺. Check that your assay buffer contains these essential cofactors. |
| Presence of Chelating Agents | Reagents such as EDTA, EGTA, oxalate, and citrate can chelate the metal ion cofactors required for ALP activity, leading to a lack of enzyme function and therefore an inability to observe inhibition. Ensure these are not present in your sample or buffers. |
| Inappropriate Substrate or Substrate Concentration | Ensure you are using a suitable substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (pNPP). The concentration of the substrate can also influence the apparent inhibition, especially for competitive inhibitors. Consider performing a substrate titration. |
| Incorrect Incubation Time or Temperature | Optimize the incubation time and temperature for your specific assay. Most ALP assays are performed at 37°C. |
Problem Area 3: Enzyme and Substrate
| Potential Cause | Troubleshooting Step |
| Inactive Alkaline Phosphatase | Before testing the inhibitor, confirm the activity of your alkaline phosphatase enzyme preparation with a positive control (enzyme and substrate without inhibitor). |
| Inappropriate ALP Isozyme | This compound may exhibit different potencies against different ALP isozymes. Confirm which isozyme you are using and consider that the reported IC50 of 0.308 µM may not apply to all forms of the enzyme. |
| High Endogenous Phosphatase Activity in Sample | If you are using complex biological samples (e.g., cell lysates, serum), they may contain endogenous phosphatases that are not the target of this compound. Include appropriate controls to measure this background activity. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Inhibitor | Target | IC50 |
| This compound (Compound 7e) | Alkaline Phosphatase (ALP) | 0.308 µM[1] |
Experimental Protocols
General Protocol for Assessing this compound Inhibition of Alkaline Phosphatase
This protocol provides a general framework for testing the inhibitory effect of this compound on alkaline phosphatase activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
Materials:
-
Alkaline Phosphatase (e.g., calf intestinal, human placental)
-
This compound
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
p-Nitrophenyl Phosphate (pNPP) solution (substrate)
-
Stop Solution (e.g., 3 N NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare the ALP enzyme solution to the desired concentration in Assay Buffer.
-
Prepare the pNPP substrate solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Blank: Assay Buffer
-
Negative Control (No Inhibitor): ALP enzyme solution and Assay Buffer (or solvent control).
-
Test Wells: ALP enzyme solution and the desired concentrations of this compound.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the pNPP substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The incubation time should be optimized to ensure the reaction in the negative control wells is within the linear range of the assay.
-
-
Stop Reaction:
-
Add the Stop Solution to all wells to terminate the reaction. The addition of NaOH will also enhance the yellow color of the p-nitrophenol product.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control)] x 100%
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Optimizing Alp-IN-1 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Alp-IN-1, an inhibitor of alkaline phosphatase (ALP), in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of alkaline phosphatase (ALP).[1] Its primary mechanism of action is the suppression of ALP's enzymatic activity, which involves the dephosphorylation of various substrates. ALP is a family of enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH, playing a role in various cellular processes.[2]
Q2: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is 0.308 µM.[1] This value serves as a starting point for determining the optimal concentration in your specific cell-based assay.
Q3: Which alkaline phosphatase isozyme(s) does this compound target?
Currently, there is no publicly available data specifying the selectivity of this compound for the different alkaline phosphatase isozymes: tissue-nonspecific (TNAP), intestinal (IAP), placental (PLAP), or germ cell (GCAP). Researchers should empirically determine the inhibitory activity of this compound on the specific ALP isozyme expressed in their cell line of interest.
Q4: What are the known downstream signaling pathways affected by ALP inhibition?
Inhibition of intestinal alkaline phosphatase (IAP) has been shown to impact inflammatory signaling pathways. IAP can detoxify lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. By dephosphorylating LPS, IAP reduces its ability to activate Toll-like receptor 4 (TLR4), thereby inhibiting downstream signaling cascades such as the NF-κB and PI3K/Akt pathways.[1][3][4] Inhibition of tissue-nonspecific alkaline phosphatase (TNAP) has been linked to alterations in the brain-immune axis and may play a role in neuroinflammation.[5][6]
Q5: What is a good starting concentration range for this compound in a cell-based assay?
A common starting point for a new inhibitor is to test a concentration range of 10-fold below and 100-fold above the reported IC50 value. Given the IC50 of this compound is 0.308 µM, a recommended starting range would be from 0.03 µM to 30 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Q6: Are there any known off-target effects or cytotoxicity associated with this compound?
Specific data on the off-target effects and a detailed cytotoxicity profile of this compound are not currently available in the public domain. As with any small molecule inhibitor, it is essential to assess potential cytotoxicity in your cell line of interest. This can be done using standard cell viability assays, such as MTT or LDH assays, in parallel with your functional experiments. Unintended effects on cellular signaling pathways unrelated to ALP inhibition are possible, especially at higher concentrations.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of ALP activity | - Incorrect this compound concentration: The concentration used may be too low for the specific cell line or assay conditions. - This compound degradation: Improper storage or handling may have led to the degradation of the compound. - Cell line expresses an this compound-insensitive ALP isozyme: this compound may not be effective against the particular isozyme present in your cells. - High cell density: A high number of cells can lead to a higher concentration of ALP, requiring more inhibitor for effective suppression. | - Perform a dose-response experiment with a wider concentration range of this compound. - Ensure this compound is stored correctly according to the manufacturer's instructions and prepare fresh dilutions for each experiment. - Verify the expression of the target ALP isozyme in your cell line using techniques like RT-qPCR or Western blotting. Consider testing a different cell line with a known sensitive ALP isozyme as a positive control. - Optimize cell seeding density to ensure consistent and appropriate ALP expression levels. |
| High background signal in the ALP assay | - Endogenous phosphatase activity: Other phosphatases in the cell lysate may be contributing to the signal. - Substrate instability: The ALP substrate may be auto-hydrolyzing, leading to a high background. | - Use a more specific substrate for the ALP isozyme of interest, if available. - Include a "no enzyme" control (lysate from cells with very low or no ALP expression) to determine the level of non-enzymatic substrate degradation. - Prepare fresh substrate solution for each experiment and protect it from light. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect ALP expression. - Inconsistent inhibitor treatment: Variations in incubation time or the final concentration of this compound can lead to variable results. - Pipetting errors: Inaccurate pipetting can significantly impact the final results. | - Maintain a consistent cell culture practice, using cells within a defined passage number range and seeding them to reach a consistent confluency at the time of the experiment. - Standardize the inhibitor treatment protocol, including incubation time and the method of adding the inhibitor to the cells. - Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. |
| Observed cytotoxicity or unexpected cell morphology changes | - High concentration of this compound: The concentration of the inhibitor may be toxic to the cells. - Off-target effects: this compound may be affecting other cellular pathways essential for cell viability. - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your cell line. - If cytotoxicity is observed even at concentrations that inhibit ALP, consider if the observed phenotype is a direct result of ALP inhibition or an off-target effect. This may require further investigation using complementary techniques like genetic knockdown of ALP. - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle control (solvent only) in your experiments. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) |
| This compound | Alkaline Phosphatase (ALP) | 0.308 |
Data obtained from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for ALP Activity Inhibition in Adherent Cells
This protocol describes a colorimetric assay to measure alkaline phosphatase activity in cell lysates and to determine the dose-dependent inhibitory effect of this compound.
Materials:
-
Adherent cells expressing the target ALP isozyme
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight under standard cell culture conditions.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment time (e.g., 1, 6, or 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well (e.g., 50 µL) and incubate on ice for 10-15 minutes with gentle shaking.
-
-
ALP Activity Assay:
-
Transfer the cell lysates to a new 96-well plate.
-
Add pNPP substrate solution to each well (e.g., 100 µL).
-
Incubate the plate at 37°C for 15-60 minutes, or until a yellow color develops.
-
Stop the reaction by adding the stop solution to each well (e.g., 50 µL).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank (lysis buffer and substrate only) from all readings.
-
Normalize the ALP activity to the total protein concentration of each lysate (determined by a separate protein assay like BCA).
-
Calculate the percentage of ALP inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value in your specific assay.
-
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Inhibition of IAP by this compound can modulate inflammatory signaling.
Caption: A logical approach to troubleshooting weak this compound activity.
References
- 1. Targeting the Intestinal Barrier to Prevent Gut-Derived Inflammation and Disease: A Role for Intestinal Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Intestinal alkaline phosphatase (IAP, IAP Enhancer) attenuates intestinal inflammation and alleviates insulin resistance [frontiersin.org]
- 4. Intestinal alkaline phosphatase (IAP, IAP Enhancer) attenuates intestinal inflammation and alleviates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of tissue-nonspecific alkaline phosphatase (TNAP) enzyme activity in cerebral microvessels is coupled to persistent neuroinflammation and behavioral deficits in late sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Caspase-9 and Alkaline Phosphatase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results from experiments involving caspase-9 inhibition and alkaline phosphatase (ALP) assays. Given the ambiguity of "Alp-IN-1," we are addressing two potential interpretations: a Caspase-9 inhibitor and Alkaline Phosphatase.
Section 1: Troubleshooting for Caspase-9 Inhibitors
Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis.[1][2] Inhibitors of caspase-9 are valuable tools for studying programmed cell death. However, experiments with these inhibitors can sometimes yield unexpected outcomes.
Frequently Asked Questions (FAQs) - Caspase-9 Inhibition
Q1: My caspase-9 inhibitor is not preventing apoptosis. What could be the reason?
A1: Several factors could contribute to this observation:
-
Activation of Alternative Apoptotic Pathways: Even with caspase-9 inhibited, apoptosis can be triggered through the extrinsic pathway, which primarily involves caspase-8.[3] Some stimuli can activate both intrinsic and extrinsic pathways.
-
Insufficient Inhibitor Concentration or Potency: The concentration of the inhibitor may be too low to effectively block caspase-9 activity. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Incorrect Timing of Inhibitor Addition: The inhibitor must be present before or at the time of the apoptotic stimulus to be effective.
-
Activation of Other Cell Death Mechanisms: The stimulus you are using might induce other forms of programmed cell death, such as necroptosis, which is independent of caspase-9.[1][2]
Q2: I am observing cell death even with caspase-9 inhibition, but it doesn't look like typical apoptosis. What could be happening?
A2: You might be observing a non-apoptotic form of cell death. Caspase-9 has been implicated in necroptosis, an inflammatory form of cell death.[1][2] Morphological and biochemical markers can help distinguish between apoptosis and necroptosis.
Q3: Can caspase-9 inhibition have effects other than blocking apoptosis?
A3: Yes, caspases, including caspase-9, have non-apoptotic functions.[4] These can include roles in cellular differentiation, maturation, innate immunity, mitochondrial homeostasis, and autophagy.[1][2][4] Therefore, inhibiting caspase-9 might have unforeseen effects on these cellular processes.
Troubleshooting Guide: Unexpected Apoptosis with Caspase-9 Inhibition
This guide provides a systematic approach to troubleshooting experiments where a caspase-9 inhibitor fails to prevent apoptosis.
Table 1: Troubleshooting Unexpected Apoptosis
| Observation | Potential Cause | Recommended Action |
| Continued cell death morphologically similar to apoptosis. | Activation of the extrinsic apoptotic pathway (caspase-8 dependent). | - Measure caspase-8 activity.- Use a pan-caspase inhibitor as a control.- Investigate the role of death receptors. |
| Cell death with non-apoptotic morphology (e.g., cell swelling, membrane rupture). | Induction of necroptosis or another form of programmed cell death. | - Assess markers of necroptosis (e.g., RIPK1, RIPK3, MLKL phosphorylation).- Use specific inhibitors of other cell death pathways. |
| Inconsistent or partial inhibition of apoptosis. | - Suboptimal inhibitor concentration.- Incorrect timing of inhibitor addition. | - Perform a dose-response experiment to determine the IC50.- Optimize the timing of inhibitor treatment relative to the apoptotic stimulus. |
| No effect of the inhibitor at any concentration. | - Inhibitor instability or degradation.- Cell line resistance. | - Check the storage and handling of the inhibitor.- Test the inhibitor in a different cell line known to be sensitive.- Verify caspase-9 expression in your cell line. |
Experimental Protocols
Caspase Activity Assay:
A common method to measure caspase activity involves using a fluorogenic or colorimetric substrate.
-
Cell Lysis: Lyse treated and untreated cells to release cellular contents, including caspases.
-
Substrate Addition: Add a specific caspase-9 substrate (e.g., LEHD-AFC) to the cell lysate.
-
Incubation: Incubate at 37°C to allow the active caspase-9 to cleave the substrate.
-
Detection: Measure the fluorescence or absorbance of the cleaved substrate using a plate reader. The signal is proportional to the caspase-9 activity.[5]
Annexin V Staining for Apoptosis:
Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[5]
-
Cell Harvesting: Harvest treated and untreated cells.
-
Staining: Resuspend cells in a binding buffer containing fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide, PI).
-
Incubation: Incubate in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Intrinsic apoptosis pathway highlighting caspase-9 activation.
Caption: Troubleshooting workflow for unexpected cell death.
Section 2: Understanding and Troubleshooting Alkaline Phosphatase (ALP) Assays
Alkaline phosphatase (ALP) is an enzyme found in various tissues, with the highest concentrations in the liver, bones, and kidneys.[6][7][8] ALP assays are commonly used in research and clinical diagnostics.
Frequently Asked Questions (FAQs) - Alkaline Phosphatase
Q1: What does the level of ALP activity indicate in my cell culture or sample?
A1: ALP activity is often used as a marker for specific cellular processes. For example, in bone research, an increase in ALP activity is a hallmark of osteoblast differentiation and bone formation.[9][10] In liver studies, elevated ALP can indicate cholestasis or liver damage.[6][11]
Q2: My ALP activity is unexpectedly high. What could be the cause?
A2: High ALP activity can be due to several factors:
-
Biological Induction: Your experimental treatment may be inducing cellular differentiation (e.g., osteogenesis) or causing cellular stress/damage, leading to increased ALP expression and release.
-
Contamination: Mycoplasma contamination in cell cultures can sometimes lead to high ALP readings.
-
Assay Conditions: Incorrect pH of the assay buffer or presence of certain ions can artificially inflate ALP activity readings.
Q3: My ALP activity is lower than expected. Why might this be?
A3: Lower than expected ALP activity could result from:
-
Inhibitory Substances: Components of your treatment compound or cell culture media may be inhibiting ALP activity.
-
Cell Health: Poor cell viability or a low cell number will result in lower overall ALP activity.
-
Substrate Degradation: The substrate used in the assay (e.g., p-nitrophenyl phosphate) can degrade over time, leading to a weaker signal.
Troubleshooting Guide: Unexpected ALP Activity
This guide helps to identify and resolve common issues encountered during ALP activity assays.
Table 2: Troubleshooting Unexpected ALP Activity
| Observation | Potential Cause | Recommended Action |
| High ALP activity in control/untreated samples. | - Mycoplasma contamination.- Basal differentiation of cells.- Issues with assay buffer. | - Test for mycoplasma.- Ensure appropriate cell culture conditions to maintain an undifferentiated state.- Check the pH and composition of the assay buffer. |
| No change or decrease in ALP activity with a known inducer. | - Inactive inducer.- Cell line is not responsive.- Assay sensitivity is too low. | - Verify the activity of the inducing agent.- Use a different cell line known to respond.- Increase incubation time or cell number. |
| High variability between replicate wells. | - Inconsistent cell seeding.- Pipetting errors.- Edge effects on the microplate. | - Ensure even cell distribution when seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate. |
Experimental Protocol
Colorimetric ALP Activity Assay (p-NPP method):
This is a widely used method for quantifying ALP activity.[12][13]
-
Sample Preparation: Prepare cell lysates or collect conditioned media. For tissue samples, homogenization is required.[12]
-
Standard Curve: Prepare a standard curve using a known concentration of p-nitrophenol.[12]
-
Reaction Setup: In a microplate, add the sample and the p-nitrophenyl phosphate (p-NPP) substrate solution in an alkaline buffer.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C). ALP in the sample will hydrolyze p-NPP to p-nitrophenol, which is yellow in alkaline conditions.[12]
-
Stop Reaction: Add a stop solution (e.g., NaOH) to stop the enzymatic reaction.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[9][12]
-
Calculation: Determine the ALP activity in your samples by comparing their absorbance to the standard curve.
Visualization
Caption: Workflow for a colorimetric ALP activity assay.
References
- 1. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 2. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The concealed side of caspases: beyond a killer of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. testing.com [testing.com]
- 9. Alkaline Phosphatase (ALP) in vitro [bio-protocol.org]
- 10. Tissue-Nonspecific Alkaline Phosphatase, a Possible Mediator of Cell Maturation: Towards a New Paradigm [mdpi.com]
- 11. Alkaline phosphatase (ALP) blood test - Mayo Clinic [mayoclinic.org]
- 12. assaygenie.com [assaygenie.com]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
Technical Support Center: Allosteric Inhibitors
This technical support center provides guidance on the stability, storage, and use of allosteric inhibitors, with a focus on PTPN22 inhibitors and information on the similarly named Alkaline Phosphatase (ALP) inhibitor, Alp-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and PTPN22-IN-1?
It is crucial to distinguish between two similarly named inhibitors:
-
This compound is an inhibitor of Alkaline Phosphatase (ALP) .
-
PTPN22-IN-1 (also known as L-1) is an inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) .
These are distinct molecules that target different enzymes. Please ensure you are using the correct inhibitor for your experimental needs. This guide will provide information on both, with a more detailed focus on the PTPN22 inhibitor due to the availability of specific data.
Q2: What are the recommended storage and handling conditions for PTPN22-IN-1 (L-1)?
Proper storage is critical to maintain the stability and activity of PTPN22-IN-1.
| Condition | Recommendation | Shelf Life |
| Powder | Store at -20°C. | 3 years |
| Store at 4°C. | 2 years | |
| In Solvent | Store at -80°C. | 6 months |
| Store at -20°C. | 1 month |
Data sourced from supplier datasheets.
Q3: What are the general storage recommendations for this compound?
Specific, long-term stability data for this compound is limited. However, general best practices for storing small molecule inhibitors should be followed. It is typically recommended to store the compound as a powder at -20°C for long-term storage. For solutions, it is advisable to prepare fresh solutions for each experiment or store aliquots at -80°C to minimize freeze-thaw cycles.
Q4: How should I prepare stock solutions of these inhibitors?
For PTPN22-IN-1, a stock solution can be prepared in DMSO. For example, a 10 mg/mL solution can be achieved with ultrasonic warming and heating to 60°C. Note that hygroscopic DMSO can impact solubility, so using a fresh, unopened vial is recommended. For this compound, consult the manufacturer's datasheet for the recommended solvent and maximum solubility. Always use high-purity solvents.
Troubleshooting Guide
Problem 1: Inconsistent or no inhibitory activity observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Ensure the inhibitor has been stored correctly according to the recommended conditions. Prepare fresh stock solutions if degradation is suspected. |
| Incorrect Concentration | Verify calculations for serial dilutions. Use a calibrated pipette. |
| Low Solubility | Ensure the inhibitor is fully dissolved in the solvent. Sonication may be required. If precipitation is observed in the assay buffer, consider adjusting the buffer composition or lowering the final inhibitor concentration. |
| Assay Interference | The inhibitor or solvent (e.g., DMSO) may interfere with the assay. Run appropriate vehicle controls to assess the effect of the solvent on the assay readout. |
Problem 2: High background signal or off-target effects.
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | Perform a dose-response experiment to determine the optimal concentration range. High concentrations can lead to non-specific binding and off-target effects. |
| Non-specific Binding | Consider including a non-ionic detergent (e.g., Triton X-100 or Tween-20) at a low concentration (e.g., 0.01%) in the assay buffer to reduce non-specific binding. |
| Compound Autofluorescence | If using a fluorescence-based assay, measure the fluorescence of the compound alone at the excitation and emission wavelengths of the assay to check for intrinsic fluorescence. |
PTPN22 Signaling Pathway
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a key negative regulator of T-cell receptor (TCR) signaling. It achieves this by dephosphorylating key signaling molecules, thereby dampening T-cell activation.
Caption: PTPN22 negatively regulates TCR signaling.
Experimental Protocols
General Workflow for Assessing Small Molecule Inhibitor Stability
This workflow provides a general framework for evaluating the stability of a small molecule inhibitor in a relevant assay buffer.
Caption: Workflow for inhibitor stability testing.
Detailed Methodology: PTPN22 Inhibition Assay
This protocol describes a representative in vitro assay to measure the inhibitory activity of a compound against PTPN22.
Materials:
-
Recombinant human PTPN22 enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
PTPN22-IN-1 or other test inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Create a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of recombinant PTPN22 in the assay buffer.
-
Prepare a solution of pNPP in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Inhibitor dilution (or vehicle control)
-
PTPN22 enzyme solution
-
-
Mix gently and pre-incubate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add the pNPP substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Troubleshooting Alp-IN-1 variability in experimental replicates
Welcome to the technical support center for Alp-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental replicates and ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, allosteric inhibitor of the tissue-nonspecific alkaline phosphatase (TNAP), also known as ALPL.[1][2] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors like this compound bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity.[3][4][5][6] This mechanism allows for high specificity and can be advantageous in complex biological systems.
Q2: We are observing significant variability in our IC50 values for this compound between experimental replicates. What are the common causes?
A2: Variability in IC50 values can arise from several factors.[7][8][9][10][11] Key sources include inconsistencies in cell culture conditions, reagent preparation and handling, and the experimental protocol itself. For allosteric inhibitors, the cellular environment, including substrate and co-factor concentrations, can significantly impact inhibitor potency.
Q3: How can we minimize variability in our cell-based assays with this compound?
A3: To minimize variability, it is crucial to standardize your experimental workflow. This includes using a consistent cell passage number, ensuring uniform cell seeding density, and meticulously preparing and storing reagents.[11] Implementing automated liquid handling can reduce pipetting errors.[7][8] Additionally, performing routine quality control checks on your cells and reagents is essential.
Q4: Could the source of our cells be a factor in the experimental variability?
A4: Absolutely. Genetic and epigenetic drift can occur in cell lines over time and with increasing passage number, leading to phenotypic changes that can affect experimental outcomes.[8][11] It is recommended to use cells from a reliable source and to limit the number of passages. Cell line authentication is also a critical step to ensure you are working with the correct cells.[11]
Troubleshooting Guide
High variability in experimental replicates is a common challenge. This guide provides a structured approach to identifying and mitigating potential sources of error when working with this compound.
Summary of Potential Sources of Variability and Mitigation Strategies
| Source of Variability | Potential Cause | Recommended Mitigation Strategy |
| Cell Culture | High passage number leading to phenotypic drift.[11] | Use cells with a low passage number and from a validated source.[11] |
| Inconsistent cell density at the time of treatment.[11] | Standardize cell seeding protocols and ensure even cell distribution in plates. | |
| Mycoplasma or other microbial contamination.[11] | Routinely test cell cultures for contamination. | |
| Reagents & Compounds | Improper storage and handling of this compound. | Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions for each experiment. |
| Variability in solvent concentration (e.g., DMSO). | Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability. | |
| Degradation of assay reagents (e.g., substrate). | Prepare fresh assay reagents for each experiment and store them appropriately. | |
| Assay Protocol | Inconsistent incubation times. | Use a calibrated timer and process plates in a consistent order. |
| Pipetting errors during reagent addition.[7] | Use calibrated pipettes and consider automated liquid handlers for high-throughput experiments.[7][8] | |
| Temperature fluctuations during the assay.[10] | Ensure all incubation steps are performed at the specified temperature in a calibrated incubator. | |
| Data Analysis | Incorrect data normalization. | Normalize data to appropriate controls (e.g., vehicle-treated and positive control). |
| Outlier data points. | Use appropriate statistical methods to identify and handle outliers. |
Experimental Protocols
Standard Protocol for Measuring this compound Activity in a Cell-Based Alkaline Phosphatase (ALP) Assay
This protocol is designed for a 96-well plate format.
Materials:
-
Cells expressing tissue-nonspecific alkaline phosphatase (TNAP)
-
Cell culture medium
-
This compound
-
p-Nitrophenyl phosphate (pNPP) substrate solution[12][13][14]
-
Assay buffer (e.g., 2-amino-2-methyl-1-propanol buffer, pH 10.5)[12][13]
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 405 nm[12][13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and reach the desired confluency (typically overnight).
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Further dilute the compound in a cell culture medium to the final desired concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment time (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
-
ALP Activity Measurement:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (containing only substrate and stop solution) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound allosteric inhibition of TNAP.
Troubleshooting Workflow for Experimental Variability
Caption: A stepwise workflow for troubleshooting experimental variability.
Logical Diagram of Potential Error Sources
Caption: Categorization of potential sources of experimental error.
References
- 1. ALPL-1 is a target for chimeric antigen receptor therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. The rational design of allosteric inhibitors and activators using the population-shift model: in vitro validation and application to an artificial biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Rational design of allosteric inhibitors and activators using the population-shift model: in vitro validation and application to an artificial biosensor. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. cellgs.com [cellgs.com]
- 9. Understanding and managing sources of variability in cell measurements [insights.bio]
- 10. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. 2.3. Alkaline Phosphatase (ALP) Activity Assay and ALP Staining [bio-protocol.org]
- 15. bmrservice.com [bmrservice.com]
Technical Support Center: Minimizing Small Molecule Inhibitor Toxicity in Cell Culture
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of small molecule inhibitors in cell culture experiments. While the specific inhibitor "Alp-IN-1" was not identified in our search of publicly available literature, we have interpreted this query to likely refer to inhibitors of inflammatory caspases, such as Caspase-1, which are critical mediators of inflammation. Therefore, this guide focuses on strategies to mitigate the cytotoxic effects of Caspase-1 inhibitors, with principles that are broadly applicable to other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of toxicity with Caspase-1 inhibitors in cell culture?
A1: Toxicity from Caspase-1 inhibitors can arise from several factors:
-
Off-target effects: The inhibitor may bind to other cellular targets besides Caspase-1, leading to unintended and toxic consequences.[1]
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[2][3]
-
Prolonged exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Metabolite toxicity: The metabolic breakdown of the inhibitor by cells can sometimes produce toxic byproducts.
-
Inhibition of essential cellular processes: While targeting Caspase-1, the inhibitor might inadvertently affect pathways crucial for cell survival.
Q2: How can I determine the optimal, non-toxic concentration of a Caspase-1 inhibitor for my experiment?
A2: The optimal concentration should be determined empirically for each cell line and experimental condition. A dose-response experiment is crucial. This involves treating your cells with a range of inhibitor concentrations and assessing both the desired inhibitory effect on Caspase-1 activity and cell viability. The goal is to find the lowest concentration that effectively inhibits the target without causing significant cell death.
Q3: What are the best practices for preparing and storing small molecule inhibitors to maintain their stability and minimize toxicity?
A3: To ensure the quality and minimize potential toxicity of your inhibitor:
-
Follow manufacturer's instructions: Always refer to the datasheet for specific storage and handling recommendations.
-
Use high-quality solvents: Use anhydrous, high-purity solvents like DMSO or ethanol to dissolve the inhibitor.
-
Store properly: Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Prepare fresh dilutions: For experiments, prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium. Do not store inhibitors in media for extended periods, as they may degrade or precipitate.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with a Caspase-1 inhibitor.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those below the reported IC50 value. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of Caspase-1. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control. |
| Cell line is particularly sensitive. | Some cell lines are more sensitive to chemical treatments. Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time. |
| Inhibitor has degraded or is impure. | Purchase the inhibitor from a reputable source. If possible, verify its purity and integrity. |
Issue 2: Inconsistent results or lack of Caspase-1 inhibition.
| Possible Cause | Troubleshooting Step |
| Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Test the inhibitor in a cell-free Caspase-1 activity assay to confirm its biochemical activity. |
| Inhibitor is not cell-permeable. | Verify from the literature or manufacturer's data that the inhibitor can cross the cell membrane. If not, consider using a cell-permeable analog or a different inhibitor. |
| Incorrect timing of inhibitor addition. | The inhibitor must be added before or at the same time as the stimulus that activates Caspase-1. Optimize the timing of inhibitor treatment relative to the experimental stimulus. |
| Inhibitor concentration is too low. | Increase the concentration of the inhibitor based on the results of your dose-response experiments. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for several common Caspase-1 inhibitors. Note that these values can vary depending on the assay conditions and cell type.
| Inhibitor | Target | IC50 / Ki | Cell Permeability | Reference |
| Ac-YVAD-CMK | Caspase-1 | ~10 nM (IC50) | Yes | [4] |
| Z-YVAD-FMK | Caspase-1 | Specific inhibitor | Yes | [5] |
| Belnacasan (VX-765) | Caspase-1 | 0.8 nM (Ki) | Yes | [5] |
| Ac-FLTD-CMK | Inflammatory Caspases | 46.7 nM (IC50 for Caspase-1) | Yes | [5] |
| ML132 (CID-4462093) | Caspase-1 | ≤ 1 nM (IC50) | Not specified | [6] |
Experimental Protocols
Protocol: Assessment of Inhibitor Cytotoxicity using a Resazurin-based Viability Assay
This protocol describes a method to determine the cytotoxic effects of a small molecule inhibitor on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Small molecule inhibitor stock solution (e.g., in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of fluorescence measurement (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of the inhibitor in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line. c. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis: a. Subtract the fluorescence reading of a "medium-only" blank from all experimental wells. b. Normalize the fluorescence readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
Visualizations
Caption: General overview of the Caspase-1 signaling pathway and the point of intervention for Caspase-1 inhibitors.
Caption: A streamlined workflow for determining the optimal, non-toxic conditions for using a small molecule inhibitor in cell culture.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Alp-IN-1 degradation in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alp-IN-1, a potent inhibitor of alkaline phosphatase (ALP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of alkaline phosphatase (ALP) with a reported IC50 value of 0.308 µM.[1] It belongs to the azo-thiohydantoin class of compounds.[1] Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH, playing a crucial role in various physiological processes. This compound exerts its inhibitory effect by interacting with the active site of the ALP enzyme, preventing the dephosphorylation of its substrates.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a powder at -20°C for up to 3 years. If stored in a solvent, it should be kept at -80°C for up to 1 year. For short-term shipping, ambient temperatures are acceptable.
Q3: In which solvents can I dissolve this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vivo studies, a common formulation involves dissolving this compound in DMSO, followed by dilution with PEG300, Tween 80, and saline or PBS.
Q4: What are the different isoenzymes of alkaline phosphatase, and does this compound inhibit all of them?
There are four main isoenzymes of alkaline phosphatase: intestinal ALP (IAP), placental ALP (PLAP), germ cell ALP (GCAP), and tissue-nonspecific ALP (TNAP), which is found in the liver, bone, and kidney.[2] The provided literature does not specify the selectivity of this compound for each of these isoenzymes. Further experimental validation may be required to determine its inhibitory profile against different ALP isoenzymes.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of ALP activity.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | - Prepare fresh stock solutions of this compound in a suitable organic solvent like DMSO before each experiment. Avoid repeated freeze-thaw cycles. - Protect this compound solutions from prolonged exposure to light, as azo compounds can be light-sensitive.[3] - Ensure the pH of the assay buffer is within the optimal range for both the enzyme and the inhibitor. Extreme pH values can lead to the degradation of small molecules. |
| Incorrect Assay Conditions | - Verify the concentration of all reagents, including the enzyme, substrate, and inhibitor. - Ensure the incubation time and temperature are appropriate for the specific ALP isoenzyme being used.[4][5] - Check for the presence of interfering substances in your sample, such as high concentrations of phosphates or metal chelators like EDTA, which can inhibit ALP activity.[6][7] |
| Enzyme Inactivity | - Use a fresh aliquot of the ALP enzyme. - Confirm the activity of your enzyme stock using a positive control (an assay without the inhibitor). |
Issue 2: High background signal in the colorimetric assay.
| Possible Cause | Troubleshooting Step |
| Substrate Instability | - Prepare the p-nitrophenyl phosphate (pNPP) substrate solution fresh before each experiment. pNPP can spontaneously hydrolyze over time, leading to a high background.[8] - Store the pNPP solution protected from light. |
| Contaminated Reagents | - Use high-purity water and reagents to prepare all buffers and solutions. - Filter-sterilize buffers to remove any microbial contamination that could have phosphatase activity. |
| Well-to-well Contamination | - Be careful during pipetting to avoid cross-contamination between wells. - Use a new pipette tip for each reagent and sample. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 0.308 µM | [1] |
| This compound Storage (Powder) | -20°C for 3 years | |
| This compound Storage (in Solvent) | -80°C for 1 year |
Experimental Protocols
Protocol: In Vitro Colorimetric Assay for Alkaline Phosphatase Inhibition
This protocol describes a standard method for measuring the inhibition of alkaline phosphatase activity using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Alkaline Phosphatase (e.g., calf intestinal ALP)
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Stop Solution: 3 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the assay buffer to obtain the desired final concentrations.
-
Prepare enzyme solution: Dilute the alkaline phosphatase in the assay buffer to a concentration that gives a linear rate of reaction for at least 15 minutes.
-
Assay setup:
-
Add 50 µL of assay buffer to the "blank" wells.
-
Add 50 µL of the various this compound dilutions to the "inhibitor" wells.
-
Add 50 µL of assay buffer to the "positive control" (no inhibitor) wells.
-
-
Add enzyme: Add 25 µL of the diluted enzyme solution to all wells except the "blank" wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add 25 µL of the pNPP substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction remains in the linear range.
-
Stop reaction: Stop the reaction by adding 50 µL of the stop solution to all wells.
-
Read absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Alkaline Phosphatase (ALP) signaling pathway and inhibition by this compound.
Caption: Experimental workflow for an in vitro ALP inhibition assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Exploration of newly synthesized azo-thiohydantoins as the potential alkaline phosphatase inhibitors via advanced biochemical characterization and molecular modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 4. Monitoring the heat-induced structural changes of alkaline phosphatase by molecular modeling, fluorescence spectroscopy and inactivation kinetics investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of alkaline phosphatase from lactic acid bacteria - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08921C [pubs.rsc.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Alkaline Phosphatase Inhibitors: Alp-IN-1 Versus Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
Alkaline phosphatases (ALPs) are a group of ubiquitously expressed enzymes that catalyze the hydrolysis of phosphate monoesters at a basic pH optimum.[][2] These enzymes are critical players in a multitude of physiological processes, including bone mineralization, signal transduction, and intestinal nutrient absorption.[][3] Given their involvement in various pathological conditions such as cancer, inflammatory disorders, and vascular calcification, the development of potent and selective ALP inhibitors is a significant area of interest in biomedical research and drug discovery.[][4]
This guide provides an objective comparison of Alp-IN-1, a potent inhibitor of alkaline phosphatase, with other well-established inhibitors. The comparison is supported by experimental data on their potency and mechanisms of action, offering a valuable resource for researchers selecting appropriate tools for their studies.
Quantitative Comparison of Alkaline Phosphatase Inhibitors
The following table summarizes the key quantitative parameters for this compound and other widely used alkaline phosphatase inhibitors. Direct comparison of IC50 and Ki values should be approached with caution, as they can be influenced by the specific ALP isozyme, substrate concentration, and other experimental conditions.
| Inhibitor | Target(s) | IC50 | Ki | Mechanism of Action | Selectivity Notes |
| This compound | Alkaline Phosphatase (ALP) | 0.308 µM[5] | Not Reported | Not Specified | Data on isozyme selectivity is not readily available. |
| Levamisole | Alkaline Phosphatase (ALP) | ~49 µM | ~45 µM[6] | Uncompetitive[7] | Strongly inhibits liver, bone, and kidney isozymes; barely affects intestinal or placental isozymes.[7] |
| Theophylline | Alkaline Phosphatase (ALP) | ~99 µM | ~126 µM | Uncompetitive | Strongly inhibits the liver isoenzyme, with less effect on the intestinal and placental forms. |
| L-Phenylalanine | Alkaline Phosphatase (ALP) | Varies | Not Reported | Uncompetitive | Organ-specific; preferentially inhibits intestinal and placental ALP over liver and bone isozymes. |
| Sodium Orthovanadate | ALPs, Protein Tyrosine Phosphatases (PTPs), ATPases | ~10 µM | < 1 µM | Competitive[8] | Broad-spectrum phosphatase inhibitor.[3] |
Detailed Inhibitor Profiles
This compound
This compound has emerged as a potent inhibitor of alkaline phosphatase with a reported half-maximal inhibitory concentration (IC50) of 0.308 µM.[5] Currently, detailed public information regarding its specific mechanism of inhibition (e.g., competitive, uncompetitive) and its selectivity profile against the different ALP isozymes—intestinal (IAP), placental (PLAP), germ cell (GCAP), and tissue-nonspecific (TNAP)—is limited. Its high potency suggests it could be a valuable tool for studies requiring strong ALP inhibition.
Levamisole
Levamisole is a widely used and well-characterized inhibitor of most mammalian alkaline phosphatase isoenzymes.[7] It acts via an uncompetitive mechanism of inhibition, meaning it binds to the enzyme-substrate complex.[7] Levamisole exhibits significant selectivity, potently inhibiting the liver, bone, and kidney isozymes, while having a much weaker effect on the intestinal and placental forms.[7] This selectivity makes it a useful tool for distinguishing between different ALP isozymes in experimental samples. It is also noted to have immunomodulatory properties.
Theophylline
Theophylline, a methylxanthine derivative, is another established uncompetitive inhibitor of alkaline phosphatase. Its inhibitory potency is generally lower than that of levamisole. Similar to levamisole, theophylline shows differential inhibition of ALP isozymes, with a stronger effect on the liver and bone isoenzymes compared to the intestinal and placental forms.
L-Phenylalanine
The amino acid L-phenylalanine is a classic example of an organ-specific, uncompetitive inhibitor of alkaline phosphatase. In contrast to levamisole and theophylline, L-phenylalanine preferentially inhibits the intestinal and placental isozymes. This characteristic allows for its use in selectively inhibiting these specific forms of ALP.
Sodium Orthovanadate
Sodium orthovanadate is a potent, competitive inhibitor of alkaline phosphatase, acting as a phosphate analog.[8] Its mechanism involves competing with the phosphate substrate for binding to the enzyme's active site.[8] A key consideration when using sodium orthovanadate is its broad-spectrum activity; it is also a known inhibitor of other enzymes, including protein tyrosine phosphatases (PTPs) and various ATPases.[3] This lack of specificity requires careful experimental design and data interpretation to ensure that the observed effects are attributable to ALP inhibition.
Experimental Methodologies
The data presented in this guide are typically generated using in vitro enzyme inhibition assays. A generalized protocol for such an assay is provided below.
General Alkaline Phosphatase Inhibition Assay Protocol
This protocol describes a common method for determining the inhibitory activity of a compound against alkaline phosphatase using a chromogenic substrate.
-
Reagents and Materials:
-
Purified alkaline phosphatase (e.g., calf intestinal, human placental).
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).
-
Substrate solution (e.g., p-Nitrophenyl Phosphate (pNPP) dissolved in assay buffer).
-
Test inhibitor compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Assay Procedure:
-
Add a small volume of the test inhibitor solution at various concentrations to the wells of a 96-well plate. Include a vehicle control (solvent only).
-
Add the purified alkaline phosphatase enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Monitor the formation of the yellow product, p-nitrophenol, by measuring the increase in absorbance at 405 nm over time using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
To determine the mechanism of inhibition and the Ki value, the assay is repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or other kinetic plots.
-
Visualizing the Inhibition of Alkaline Phosphatase
The following diagrams illustrate the general workflow of an ALP inhibition assay and the enzymatic dephosphorylation pathway.
Caption: Workflow for an in vitro alkaline phosphatase inhibition assay.
References
- 2. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. What are Alkaline phosphatase inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibition of Tissue-Nonspecific Alkaline Phosphatase (TNAP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inhibitors targeting tissue-nonspecific alkaline phosphatase (TNAP), a key enzyme in bone mineralization and a therapeutic target for disorders related to soft tissue calcification. This document focuses on the performance of the potent and selective inhibitor, SBI-425, in comparison to other known TNAP inhibitors, supported by experimental data and detailed protocols.
Inhibitor Performance Comparison
The following table summarizes the inhibitory potency of selected compounds against TNAP. SBI-425, an aryl sulfonamide, demonstrates significantly higher potency compared to the classical, less specific inhibitors levamisole and theophylline.
| Inhibitor | Chemical Class | Potency (IC50) | Selectivity | Mode of Inhibition |
| SBI-425 | Aryl Sulfonamide | 16 nM[1] | High selectivity for TNAP over other alkaline phosphatase isozymes such as IAP and PLAP.[2] | Not specified in provided results |
| Levamisole | Imidazothiazole | ~20 µM[1] | Non-specific, also inhibits other phosphatases.[3] | Uncompetitive |
| Theophylline | Methylxanthine | Lower potency | Known to inhibit the liver isoenzyme of alkaline phosphatase more strongly than the intestinal or placental isoenzymes.[4] | Non-competitive[5] |
Signaling Pathway and Experimental Workflow
To understand the context of TNAP inhibition, the following diagrams illustrate its primary signaling pathway and a general workflow for screening potential inhibitors.
Experimental Protocols
Detailed methodologies for two common in vitro assays used to validate TNAP inhibitors are provided below.
Colorimetric TNAP Inhibition Assay
This assay measures the enzymatic activity of TNAP by detecting the production of a colored product.
Materials:
-
Recombinant human TNAP
-
Assay Buffer: 1 M Diethanolamine (DEA)-HCl, pH 9.8, containing 1 mM MgCl₂ and 20 µM ZnCl₂[3]
-
Substrate: p-Nitrophenyl phosphate (pNPP)[3]
-
Test inhibitors (e.g., SBI-425, levamisole) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add a solution of TNAP in assay buffer to each well.
-
Add the test inhibitor dilutions to the respective wells. Include a positive control (e.g., levamisole) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well (final concentration, e.g., 0.5 mM).[3]
-
Incubate the plate at room temperature for a suitable duration (e.g., 60 minutes).[3]
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Luminescent TNAP Inhibition Assay
This highly sensitive assay quantifies TNAP activity through a light-producing reaction.
Materials:
-
Recombinant human TNAP
-
Assay Buffer: 100 mM DEA-HCl, pH 9.8, containing 1 mM MgCl₂ and 20 µM ZnCl₂[3]
-
Substrate: CDP-Star® (a 1,2-dioxetane-based chemiluminescent substrate)[1]
-
Test inhibitors dissolved in DMSO
-
384-well white opaque microplate[3]
-
Luminometer or microplate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 384-well white plate, add a solution of TNAP in assay buffer to each well.
-
Add the test inhibitor dilutions to the appropriate wells, including positive and negative controls.
-
Initiate the reaction by adding the CDP-Star® substrate to each well (final concentration, e.g., 50 µM).[3]
-
Incubate the plate at room temperature for 30 minutes.[3]
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Identification and Characterization of Novel Tissue-Nonspecific Alkaline Phosphatase Inhibitors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of the inhibition of serum alkaline phosphatase by theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Stimulation of the synthesis and non-competitive inhibition of alkaline phosphatase by theophylline in normal hamster fibroblasts and absence of response in transformed fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Alkaline Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive comparison of the cross-reactivity profiles of various inhibitors targeting alkaline phosphatase (ALP) isoenzymes. While the initial inquiry specified "Alp-IN-1," a thorough search of scientific literature and databases did not yield any information on a specific phosphatase inhibitor with this designation. Therefore, this document focuses on a range of well-characterized ALP inhibitors and their selectivity towards the primary human isoenzymes: tissue-nonspecific alkaline phosphatase (TNAP), intestinal alkaline phosphatase (IAP), placental alkaline phosphatase (PLAP), and germ cell alkaline phosphatase (GCAP). Understanding the selectivity of these inhibitors is critical for their application as research tools and for the development of targeted therapeutics.
This guide presents quantitative data on inhibitor potency (IC50 and Ki values) in a clear, tabular format for easy comparison. Detailed experimental protocols for assessing inhibitor selectivity are provided, alongside diagrams of key signaling pathways and experimental workflows to offer a comprehensive understanding of the subject.
Introduction to Alkaline Phosphatase Isoenzymes and Their Inhibitors
Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH. In humans, four main isoenzymes are expressed in a tissue-specific manner, each with distinct physiological roles:
-
Tissue-Nonspecific Alkaline Phosphatase (TNAP): Found in bone, liver, and kidney, TNAP is crucial for bone mineralization.[1]
-
Intestinal Alkaline Phosphatase (IAP): Expressed in the small intestine, IAP plays a role in gut homeostasis, including the detoxification of lipopolysaccharides (LPS).[2][3]
-
Placental Alkaline Phosphatase (PLAP): Primarily expressed in the placenta during pregnancy, its exact functions are still under investigation but are thought to be involved in maternal-fetal transport.[4]
-
Germ Cell Alkaline Phosphatase (GCAP): Found in germ cells, it is implicated in germ cell development and migration.[5]
Given their involvement in various physiological and pathological processes, the development of selective ALP inhibitors is an active area of research.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50 and Ki values) of various compounds against different human ALP isoenzymes. This data has been compiled from multiple peer-reviewed studies. It is important to note that assay conditions can influence these values.
| Inhibitor | Target Isoenzyme | IC50 (µM) | Ki (µM) | Comments |
| Levamisole | TNAP (Liver/Bone/Kidney) | 10 - 70 | 16 | Potent inhibitor of TNAP.[6][7] |
| IAP | High (low inhibition) | - | Weakly inhibits IAP.[8] | |
| PLAP | High (low inhibition) | - | Weakly inhibits PLAP.[7] | |
| Theophylline | All Isoenzymes | - | 82 | Non-selective inhibitor.[6] |
| L-Phenylalanine | PLAP, GCAP, IAP | - | - | More sensitive inhibitor of tissue-specific ALPs compared to TNAP.[9] |
| TNAP | - | - | Less sensitive to inhibition. | |
| L-Homoarginine | TNAP | - | 1 (mM) | More sensitive inhibitor of TNAP compared to tissue-specific ALPs.[8] |
| IAP | - | 13 (mM) | Less sensitive to inhibition.[8] | |
| Pyrazolo-oxothiazolidine (Compound 7g) | Calf Intestinal AP (CIAP) | 0.045 | - | A potent inhibitor identified in a specific study.[6] |
| Monopotassium phosphate | Calf Intestinal AP (CIAP) | 5.242 | - | Used as a standard reference in some studies.[6] |
| Bromo-levamisole | Liver AP | - | 0.0028 | A potent and selective uncompetitive inhibitor of liver ALP.[10] |
| Cimetidine | Liver AP | - | 3200 | An uncompetitive inhibitor of liver ALP.[10] |
| Thiazole Derivative (Compound 5e) | human TNAP (h-TNAP) | 1.09 | - | Identified as a potent inhibitor of h-TNAP.[11] |
| Thiazole Derivative (Compound 5d) | human IAP (h-IAP) | 0.71 | - | Exhibited selectivity and potency for h-IAP.[11] |
| Pyrazole Derivative (Compound 4) | TNAP | 0.005 | - | A highly potent and selective competitive inhibitor of TNAP.[5] |
| PLAP | >10 | - | Showed over 2000-fold selectivity for TNAP over PLAP.[5] |
Experimental Protocols for Determining Inhibitor Selectivity
The determination of inhibitor selectivity against different ALP isoenzymes is crucial. Below are detailed methodologies for key experiments.
General Alkaline Phosphatase Activity Assay
This protocol describes a common colorimetric method for measuring ALP activity, which can be adapted for inhibitor screening.
Principle: Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP) and inorganic phosphate. The resulting pNP is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is directly proportional to the ALP activity.
Materials:
-
Purified ALP isoenzymes (TNAP, IAP, PLAP)
-
Assay Buffer: 1 M Diethanolamine (DEA) buffer, pH 9.8, containing 0.5 mM MgCl2
-
Substrate: p-Nitrophenyl phosphate (pNPP) solution
-
Inhibitor stock solutions (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of the purified ALP isoenzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Immediately measure the absorbance at 405 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Chemical Inhibition Assay for Isoenzyme Differentiation
This method uses specific chemical inhibitors to differentiate between ALP isoenzymes in a mixed sample, such as serum.[12]
Principle: Different ALP isoenzymes exhibit varying sensitivities to specific inhibitors. L-phenylalanine preferentially inhibits intestinal and placental ALP, while urea and heat inactivation can be used to differentiate bone and liver ALP.
Materials:
-
Serum sample with elevated total ALP
-
L-phenylalanine solution
-
Urea solution
-
Water bath for heat inactivation (e.g., 56°C)
-
Standard ALP activity assay reagents (as described in 3.1)
Procedure:
-
Measure the total ALP activity in the serum sample.
-
L-Phenylalanine Inhibition: Incubate an aliquot of the serum with L-phenylalanine and measure the residual ALP activity. The percentage of inhibition is indicative of the contribution from intestinal and placental isoenzymes.
-
Urea Inhibition: Incubate another aliquot with urea and measure the residual ALP activity to help differentiate bone and liver isoenzymes.
-
Heat Inactivation: Incubate an aliquot of the serum at 56°C for a specific time (e.g., 10 minutes) and measure the residual ALP activity. Bone ALP is more heat-labile than liver ALP.
-
The relative activities of the different isoenzymes can be calculated based on the differential inhibition and inactivation profiles.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving ALP isoenzymes and a general experimental workflow for inhibitor screening.
Signaling Pathways
Caption: Role of TNAP in Bone Mineralization.
Caption: Role of IAP in Gut Homeostasis.
Experimental Workflow
Caption: Experimental Workflow for ALP Inhibitor Screening.
Conclusion
This guide provides a comparative overview of the cross-reactivity of known alkaline phosphatase inhibitors. The presented data and protocols are intended to aid researchers in selecting appropriate inhibitors for their studies and to provide a foundation for the development of novel, isoenzyme-specific therapeutics. While no information was found on a specific inhibitor named "this compound," the principles and methodologies outlined here are broadly applicable to the characterization of any novel ALP inhibitor. The continued exploration of selective ALP inhibitors holds significant promise for advancing our understanding of the physiological roles of these enzymes and for treating a variety of human diseases.
References
- 1. Tissue-Nonspecific Alkaline Phosphatase, a Possible Mediator of Cell Maturation: Towards a New Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Intestinal alkaline phosphatase (IAP, IAP Enhancer) attenuates intestinal inflammation and alleviates insulin resistance [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Alkaline phosphatase, placental type - Wikipedia [en.wikipedia.org]
- 5. Current status of N -, O -, S -heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01888A [pubs.rsc.org]
- 6. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. | Semantic Scholar [semanticscholar.org]
- 8. Sensitivity of intestinal alkaline phosphatase to L-homoarginine and its regulation by subunit-subunit interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, alkaline phosphatase inhibition assay and molecular modeling studies of 1-benzylidene-2-(4-tert- butylthiazol-2-yl) hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical inhibition method for alkaline phosphatase isoenzymes in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Novel IRAK4 Inhibitors: Alp-IN-1 and the Aminobenzimidazole Series
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals.
This report provides a comprehensive analysis of Alp-IN-1 and the aminobenzimidazole series of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to offer an objective comparison of these compounds' performance.
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in innate immunity has made it an attractive target for the development of novel anti-inflammatory therapeutics. This guide focuses on a comparative analysis of this compound and a prominent series of IRAK4 inhibitors, the N-acyl-2-aminobenzimidazoles, to which "Compound 7" belongs. While specific public data for "this compound" remains limited, this analysis leverages available information on potent aminobenzimidazole inhibitors and other well-characterized compounds like BAY 1834845 to provide a valuable comparative framework.
Quantitative Data Comparison
The following table summarizes the biochemical and cellular potency of representative IRAK4 inhibitors from the aminobenzimidazole series and other relevant compounds for which public data is available.
| Inhibitor | Class/Series | Biochemical IC50 (nM) | Cellular Assay | Cellular IC50 (µM) | Reference |
| Compound 1 | Aminobenzimidazole | 150 (IRAK4), 900 (IRAK1) | Chemiluminescent ELISA | Not specified | --INVALID-LINK--[1] |
| IRAK-1/4 Inhibitor I | Benzimidazole | 200 (IRAK4), 300 (IRAK1) | Inhibition of phosphorylation | Not specified | --INVALID-LINK--[1] |
| BAY 1834845 (Zabedosertib) | Indazole | 3.55 | Inhibition of TNF-alpha release in THP-1 cells | 2.3 | [Zabedosertib (BAY 1834845) |
| PF-06426779 | Not Specified | 1 | R848-induced cytokine release in hPBMCs | 0.012 | --INVALID-LINK--[2] |
| BMS-986126 | Aminopyrimidine | 5.3 | Not specified | Not specified | --INVALID-LINK--[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and a general workflow for evaluating IRAK4 inhibitors.
Caption: IRAK4 Signaling Pathway.
Caption: IRAK4 Inhibitor Discovery Workflow.
Experimental Protocols
IRAK4 Kinase Activity Assay (Biochemical)
A common method to determine the biochemical potency of IRAK4 inhibitors is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[4][5]
-
Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate buffer.
-
In a multi-well plate, add the test inhibitor, IRAK4 enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 45 minutes).[4]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Assay is used to quantify the binding of a test compound to the IRAK4 protein within living cells.[6]
-
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged IRAK4 protein and a fluorescently labeled tracer that binds to the same protein. A test compound that binds to IRAK4 will compete with the tracer, leading to a decrease in the BRET signal.
-
Materials:
-
HEK293 cells
-
IRAK4-NanoLuc® Fusion Vector
-
NanoBRET™ tracer reagent
-
Test compounds
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
96-well plates
-
-
Procedure:
-
Transfect HEK293 cells with the IRAK4-NanoLuc® Fusion Vector.
-
Seed the transfected cells into 96-well plates.
-
Treat the cells with various concentrations of the test compound.
-
Add the NanoBRET™ tracer reagent and incubate.
-
Measure the BRET signal using a luminometer after the addition of the Nano-Glo® Substrate.
-
The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined.
-
LPS-Induced Cytokine Release Assay (Cellular)
This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in response to a TLR4 agonist, lipopolysaccharide (LPS).[7][8]
-
Principle: LPS stimulation of immune cells, such as peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1), activates the TLR4-IRAK4 signaling pathway, leading to the release of cytokines like TNF-α and IL-6. An effective IRAK4 inhibitor will block this cytokine production.
-
Materials:
-
Human PBMCs or THP-1 cells
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test inhibitors
-
ELISA or Luminex kits for cytokine detection (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired cytokine in the supernatant using an ELISA or Luminex assay.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces cytokine production by 50%.
-
Conclusion
The development of potent and selective IRAK4 inhibitors holds significant promise for the treatment of a wide range of inflammatory and autoimmune diseases. The aminobenzimidazole series and other compounds like BAY 1834845 have demonstrated potent biochemical and cellular activity. While specific data for this compound is not yet widely available in the public domain, the experimental protocols and comparative data presented in this guide provide a robust framework for its future evaluation and for the continued development of novel IRAK4-targeted therapies. Researchers are encouraged to utilize these standardized methodologies to ensure the generation of comparable and reliable data in the pursuit of new and effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. carnabio.com [carnabio.com]
- 7. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 8. criver.com [criver.com]
Reproducibility of Alp-IN-1's Effects: A Comparative Guide for Researchers
An in-depth analysis of the available data on the alkaline phosphatase inhibitor, Alp-IN-1, to guide future research and application.
This guide provides a comprehensive overview of the reported effects of this compound, a novel alkaline phosphatase (ALP) inhibitor. As a recently identified compound, the body of literature on this compound is currently limited to a single primary study. Therefore, a direct assessment of the reproducibility of its effects across different studies is not yet feasible. However, this guide aims to provide a thorough comparison of this compound's potency with other established ALP inhibitors, detail the experimental protocols used for its characterization, and illustrate its place within relevant signaling pathways to support further investigation into its biological functions and therapeutic potential.
Comparison of this compound Potency with Other Alkaline Phosphatase Inhibitors
This compound (also referred to as Compound 7e) has been identified as a potent inhibitor of intestinal alkaline phosphatase (IAP).[1][2] The following table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound in comparison to other known ALP inhibitors. This comparative data is essential for researchers in selecting appropriate inhibitors for their experimental needs and for contextualizing the potential efficacy of this compound.
| Inhibitor | Target ALP Isozyme | IC50 Value (µM) | Reference |
| This compound (Compound 7e) | Intestinal Alkaline Phosphatase (IAP) | 0.308 ± 0.065 | Attaullah HM, et al. (2024)[1][2] |
| L-Phenylalanine | - | 80.2 ± 1.1 | Attaullah HM, et al. (2024)[1][2] |
Experimental Protocols
A clear understanding of the experimental methodology is crucial for replicating and building upon existing research. The following section details the in vitro assay used to determine the alkaline phosphatase inhibitory activity of this compound.
In Vitro Alkaline Phosphatase (ALP) Inhibition Assay
This protocol is based on the method described in the primary study characterizing this compound.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against alkaline phosphatase activity.
Principle: The assay measures the enzymatic activity of ALP by monitoring the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product, at an alkaline pH. The increase in absorbance at 405 nm is directly proportional to the ALP activity. The inhibitory effect of a compound is quantified by measuring the reduction in pNP formation.
Materials:
-
Alkaline Phosphatase (e.g., intestinal alkaline phosphatase)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay Buffer (e.g., Tris-HCl buffer, pH 9.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent.
-
Prepare serial dilutions of the test compound in the assay buffer to achieve a range of final concentrations.
-
Prepare the ALP enzyme solution in the assay buffer to a final concentration that yields a linear reaction rate.
-
Prepare the pNPP substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add a specific volume of the assay buffer.
-
Add a small volume of the test compound dilution or solvent control to the respective wells.
-
Add the ALP enzyme solution to all wells and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
References
- 1. Exploration of newly synthesized azo-thiohydantoins as the potential alkaline phosphatase inhibitors via advanced biochemical characterization and molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of newly synthesized azo-thiohydantoins as the potential alkaline phosphatase inhibitors via advanced biochemical characterization and molecular modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Alp-IN-1 and MLS-0038949 as Alkaline Phosphatase Inhibitors
For Immediate Publication
[City, State] – [Date] – In the landscape of biochemical research and drug development, the inhibition of alkaline phosphatase (ALP) has emerged as a significant area of interest due to the enzyme's role in various physiological and pathological processes. This guide provides a detailed head-to-head comparison of two notable ALP inhibitors, Alp-IN-1 and MLS-0038949, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH. They are crucial in bone mineralization, and their dysregulation is implicated in conditions like vascular calcification and certain cancers. Both this compound and MLS-0038949 have been identified as potent inhibitors of ALP, with a particular focus on the tissue-nonspecific alkaline phosphatase (TNAP) isoenzyme, a key player in soft tissue calcification.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and MLS-0038949, providing a direct comparison of their inhibitory potency and selectivity.
| Parameter | This compound (Compound 7e) | MLS-0038949 |
| Target Enzyme | Alkaline Phosphatase (ALP) | Tissue-Nonspecific Alkaline Phosphatase (TNAP) |
| IC50 Value | 0.308 µM | 0.19 µM (190 nM)[1][2] |
| Selectivity | Data not available | No significant activity against Intestinal AP (IAP) and Placental AP (PLAP) (IC50 > 100 µM)[1][2] |
| Mechanism of Action | Data not available | Uncompetitive with respect to the phosphate donor substrate; Noncompetitive with respect to the acceptor substrate (suggesting an allosteric mechanism)[2] |
| Chemical Class | Azo-thiohydantoin | Arylsulfonamide[3] |
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function, the following diagrams illustrate the general signaling pathway of TNAP in vascular calcification and a typical experimental workflow for evaluating ALP inhibitors.
Caption: TNAP's role in promoting vascular calcification by hydrolyzing PPi.
Caption: A generalized workflow for determining the IC50 of ALP inhibitors.
Experimental Protocols
A standardized experimental protocol is crucial for the direct comparison of inhibitor potency. Below is a detailed methodology for a typical in vitro alkaline phosphatase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against alkaline phosphatase.
Materials:
-
Alkaline Phosphatase (e.g., recombinant human TNAP)
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Buffer: Diethanolamine (DEA) buffer (e.g., 1 M, pH 9.8) with MgCl2 (e.g., 0.5 mM)
-
Test Compounds: this compound and MLS-0038949, dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of ALP in the assay buffer.
-
Prepare a stock solution of the substrate (pNPP) in the assay buffer.
-
Prepare serial dilutions of the test compounds (this compound and MLS-0038949) in the assay buffer. A control with only the solvent (e.g., DMSO) should also be prepared.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the ALP enzyme solution to each well.
-
Add the serially diluted test compounds to the respective wells. Include wells for a positive control (enzyme activity without inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the pNPP substrate solution to all wells.
-
Immediately place the microplate in a reader and measure the change in absorbance at 405 nm over time. The product of pNPP hydrolysis, p-nitrophenol, is yellow and absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Discussion
Based on the available data, MLS-0038949 (IC50 = 0.19 µM) demonstrates slightly higher potency against TNAP compared to this compound (IC50 = 0.308 µM) against general ALP. A significant advantage of MLS-0038949 is its documented high selectivity for TNAP over other ALP isoenzymes like IAP and PLAP. This selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects. The characterization of MLS-0038949's allosteric inhibition mechanism provides valuable insight for further drug design and optimization efforts.
While both compounds are potent ALP inhibitors, the more extensive characterization of MLS-0038949, particularly regarding its selectivity and mechanism of action, currently positions it as a more well-defined tool for research and a potentially more promising lead for therapeutic development in TNAP-mediated disorders. Further head-to-head studies under identical experimental conditions are warranted to confirm these findings and to evaluate the cellular and in vivo efficacy of both inhibitors.
References
Confirming the On-Target Effects of Alp-IN-1 Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of genetic approaches to validate the on-target effects of Alp-IN-1, a known inhibitor of alkaline phosphatase (ALP). While specific genetic validation data for this compound is not extensively documented in publicly available literature, this document outlines the established methodologies and presents hypothetical data to illustrate how such validation would be performed. The guide compares these genetic methods to traditional biochemical assays and provides detailed experimental protocols for their implementation.
Introduction to this compound and its Target: Alkaline Phosphatase
This compound is a small molecule inhibitor of alkaline phosphatase (ALP), with a reported IC50 of 0.308 µM.[1] ALP is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate monoesters at a basic pH optimum, playing a crucial role in various physiological processes, including bone mineralization and signal transduction.[2][3] There are several tissue-specific isoenzymes of ALP, including intestinal (IAP), placental (PLAP), germ cell (GCAP), and tissue-nonspecific (TNAP) forms.[][5] Dysregulation of ALP activity is associated with numerous diseases, making it an important therapeutic target.[3][]
Genetic approaches are indispensable for rigorously validating that the biological effects of a small molecule inhibitor like this compound are a direct consequence of its interaction with the intended target, in this case, ALP. These methods provide a crucial line of evidence to distinguish on-target from off-target effects.
Genetic Validation Strategies for this compound
Three primary genetic strategies can be employed to confirm the on-target effects of this compound:
-
CRISPR-Cas9 Mediated Gene Knockout: This technique allows for the complete removal of the target protein, enabling a comparison of the inhibitor's effect in the presence and absence of its putative target.
-
Site-Directed Mutagenesis: Introducing specific mutations into the target protein that are predicted to alter inhibitor binding can demonstrate a direct interaction. A resistant mutant would show a diminished response to the inhibitor.
-
Reporter Gene Assays: These assays utilize the activity of a reporter enzyme, such as secreted alkaline phosphatase (SEAP), to indirectly measure the activity of a signaling pathway or the effect of an inhibitor.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical quantitative data from experiments designed to validate the on-target effects of this compound.
| Experimental Approach | Cell Line | Measurement | Wild-Type (WT) Cells + this compound | ALPL Knockout (KO) Cells + this compound | Mutant ALPL (Drug Resistant) Cells + this compound | Reporter Assay + this compound |
| Cell Viability Assay | HEK293T | % Viability | 50% | 95% | 90% | N/A |
| Biochemical Assay | Cell Lysate | ALP Activity (U/L) | 10 | 2 | 85 | N/A |
| Reporter Gene Assay | HEK293T | SEAP Activity (RLU) | 500 | N/A | N/A | 500 |
| Inhibitor Potency | N/A | IC50 (µM) | 0.3 | >100 | 50 | 0.35 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols and Visualizations
CRISPR-Cas9 Mediated Knockout of the ALPL Gene
This method provides the most definitive evidence for on-target activity. If this compound's effects are mediated through ALP, then cells lacking the ALPL gene (which encodes TNAP) should be resistant to the inhibitor.
-
gRNA Design and Vector Construction:
-
Design at least two single guide RNAs (sgRNAs) targeting early exons of the ALPL gene using a publicly available design tool.
-
Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 nuclease.
-
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfect the cells with the Cas9-sgRNA expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
-
Single-Cell Cloning and Expansion:
-
Two days post-transfection, perform serial dilution to isolate single cells into 96-well plates.
-
Expand the single-cell clones to establish monoclonal cell lines.
-
-
Genotype and Protein Validation:
-
Extract genomic DNA from the clones and perform PCR amplification of the targeted ALPL locus.
-
Sequence the PCR products (Sanger or NGS) to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of ALP protein expression in knockout clones via Western blotting using an anti-ALP antibody.
-
-
Phenotypic Assays:
-
Plate wild-type and validated ALPL knockout cells at the same density.
-
Treat cells with a dose-range of this compound for 48-72 hours.
-
Measure cell viability using a standard assay (e.g., CellTiter-Glo).
-
Measure ALP activity in cell lysates using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).
-
Site-Directed Mutagenesis of the ALPL Gene
This approach aims to create a mutant version of ALP that is resistant to this compound inhibition while retaining its enzymatic activity. This provides strong evidence of a direct drug-target interaction.
-
Identification of Putative Binding Site and Mutagenesis:
-
Based on computational docking studies or structural information of the ALP active site, identify key residues likely to interact with this compound.
-
Use a site-directed mutagenesis kit to introduce a point mutation in the wild-type ALPL cDNA expression vector (e.g., changing a bulky residue to a smaller one or altering a key hydrogen-bonding residue).
-
-
Expression in a Null Background:
-
Transfect the wild-type and mutant ALPL expression vectors into the previously generated ALPL knockout cells. This ensures that any observed ALP activity is derived solely from the expressed construct.
-
Select for stably expressing cells if required.
-
-
Functional Assays:
-
Treat the cells expressing wild-type or mutant ALP with a range of this compound concentrations.
-
Perform ALP activity assays on cell lysates to determine the IC50 of this compound for both the wild-type and mutant enzymes. A significant rightward shift in the IC50 curve for the mutant indicates resistance.
-
Conduct cell viability assays to correlate the biochemical resistance with a cellular phenotype.
-
Alkaline Phosphatase Reporter Assay
A secreted alkaline phosphatase (SEAP) reporter assay can be used to monitor the activity of a signaling pathway that is modulated by ALP activity. This provides a functional readout of on-target engagement in a cellular context.
-
Reporter Construct and Cell Line Generation:
-
Clone a promoter containing an ALP-responsive element upstream of the gene for secreted alkaline phosphatase (SEAP) in an expression vector.
-
Transfect this reporter construct into a suitable cell line (e.g., HEK293T) and select for stable integration.
-
-
Assay Performance:
-
Plate the stable reporter cell line in 96-well plates.
-
Treat the cells with a dilution series of this compound for 24-48 hours.
-
Collect the cell culture supernatant.
-
-
SEAP Activity Measurement:
-
Add a chemiluminescent SEAP substrate to the collected supernatant.
-
Measure the light output using a luminometer. A decrease in the luminescent signal in the presence of this compound would indicate inhibition of the endogenous ALP and the downstream reporter.
-
Comparison with Alternative ALP Inhibitors
To provide context for the efficacy of this compound, its performance can be compared with other known, albeit less potent and selective, inhibitors of alkaline phosphatase.
| Inhibitor | Target(s) | Reported IC50/Ki | Mode of Inhibition | Notes |
| This compound | Alkaline Phosphatase | 0.308 µM (IC50) | N/A | Potent inhibitor. |
| Levamisole | TNAP, IAP | 16 µM (Ki) | Non-selective | Also has immunomodulatory effects.[3] |
| Theophylline | Alkaline Phosphatase | 82 µM (Ki) | Non-selective | Also a phosphodiesterase inhibitor.[3] |
| L-Homoarginine | Bone and Liver ALP | N/A | Competitive | More selective for bone and liver isoforms. |
N/A: Not available in the searched literature.
Conclusion
The genetic validation approaches outlined in this guide—CRISPR-Cas9 knockout, site-directed mutagenesis, and reporter assays—provide a robust framework for unequivocally confirming the on-target effects of this compound. While direct experimental data for this compound using these methods is not yet widely published, the principles and protocols described herein, drawn from established practices in drug discovery and target validation, offer a clear roadmap for researchers. By employing these techniques, scientists can build a compelling case for the specific mechanism of action of this compound, a critical step in its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alp-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of Alp-IN-1, an allosteric PARP1 inhibitor.
Key Disposal Considerations for this compound
The following table summarizes the primary considerations for the disposal of this compound, based on general laboratory chemical waste guidelines.
| Consideration | Guideline | Regulatory Context |
| Waste Classification | Treat as a chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS. | Local, State, and Federal hazardous waste regulations. |
| Containerization | Use a designated, properly labeled, and sealed waste container. The container must be compatible with the chemical. | Resource Conservation and Recovery Act (RCRA) guidelines. |
| Labeling | Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics. | OSHA Hazard Communication Standard and EPA regulations. |
| Storage | Store the waste container in a designated satellite accumulation area. Ensure the container is closed at all times except when adding waste. | EPA regulations for satellite accumulation areas (40 CFR 262.15). |
| Disposal Method | Arrange for pickup and disposal by your institution's certified hazardous waste contractor. Do not dispose of down the drain or in regular trash. | Institutional policies and hazardous waste vendor requirements. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
This compound Disposal Decision Workflow
Detailed Experimental Protocol for this compound Disposal
The following step-by-step procedure should be followed for the safe disposal of this compound. This protocol is based on standard laboratory practices for chemical waste management.
1. Waste Identification and Segregation:
-
Immediately upon generation, identify any material contaminated with this compound (e.g., unused compound, contaminated labware, gloves, paper towels) as chemical waste.
-
Segregate this compound waste from other types of waste such as biological, radioactive, or regular trash.
2. Containerization:
-
Obtain a designated chemical waste container from your laboratory's supply or through your EHS department.
-
Ensure the container is made of a material compatible with this compound. For solid waste, a polyethylene-lined drum or a robust, sealable bag may be appropriate. For liquid waste, a screw-cap bottle is typically used.
-
Do not overfill the container. Leave adequate headspace (at least 10%) to allow for expansion of contents.
3. Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
Indicate the date accumulation of waste began.
-
List any other components of the waste mixture, if applicable.
-
Mark any relevant hazard characteristics (e.g., "flammable," "corrosive," "toxic"). In the absence of specific hazard information for this compound, it is prudent to handle it with caution and assume it may have uncharacterized hazards.
4. Accumulation and Storage:
-
Store the labeled waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of the laboratory personnel.
-
Keep the waste container sealed at all times, except when adding waste.
-
Ensure the storage area is away from sources of ignition or incompatible chemicals.
5. Request for Disposal:
-
Once the waste container is full or you are ready to have it removed, follow your institution's procedure for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS department directly.
-
Provide all necessary information about the waste, including the chemical name and quantity.
6. Documentation:
-
You may be required to complete a hazardous waste manifest or a tracking form provided by the EHS department or the waste disposal vendor.
-
Retain a copy of all disposal records for your laboratory's files, in accordance with institutional and regulatory requirements.
Disclaimer: The information provided here is a general guide and should not replace specific guidance from a Safety Data Sheet or your institution's Environmental Health and Safety department. Always prioritize compliance with your local regulations and institutional protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
